molecular formula C14H31N B1456025 Tetradecylamine-d29 CAS No. 204244-82-6

Tetradecylamine-d29

货号: B1456025
CAS 编号: 204244-82-6
分子量: 242.58 g/mol
InChI 键: PLZVEHJLHYMBBY-AUFKXYATSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Tetradecyl-D29-amine (CAS 204244-82-6) is a high-purity, perdeuterated analogue of tetradecylamine (myristylamine) with the molecular formula C14H2D29N and a molecular weight of 242.581 g/mol . This isotopic labeling, with a minimum of 98 atom % deuterium, makes it an indispensable internal standard in Mass Spectrometry (MS) and other analytical techniques, where it is used for accurate quantification and method calibration . In biochemical research, its amphiphilic nature, characterized by a hydrophilic amine head and a fully deuterated hydrophobic tetradecyl chain, allows it to be utilized in studies investigating lipid interactions, membrane fluidity, and cellular uptake processes . The compound serves as a critical research chemical in the development and validation of analytical methods, particularly in HPLC, and in the R&D of pharmaceutical agents . As a stable isotope reagent, it provides a robust tool for tracing metabolic pathways and understanding complex biological systems. N-Tetradecyl-D29-amine is provided with a documented chemical purity of 98% and is intended for research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZVEHJLHYMBBY-AUFKXYATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745683
Record name (~2~H_29_)Tetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204244-82-6
Record name (~2~H_29_)Tetradecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204244-82-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Tetradecylamine (B48621)

This guide provides a comprehensive overview of the methodologies for synthesizing and purifying deuterated tetradecylamine. The introduction of deuterium (B1214612) into molecules like tetradecylamine is a critical strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. This document outlines a robust synthesis route, detailed purification protocols, and the analytical characterization of the final product.

Synthesis of Deuterated Tetradecylamine

The synthesis of perdeuterated tetradecylamine (tetradecylamine-d29) can be achieved through a two-step process: first, the deuteration of the corresponding amide, tetradecanamide (B1213311), followed by its reduction to the amine. This method is adapted from established protocols for the deuteration of other long-chain amides and their subsequent reduction.[1]

Step 1: Deuteration of Tetradecanamide

The first step involves a hydrogen-deuterium (H/D) exchange reaction to replace the labile protons on the alkyl chain of tetradecanamide with deuterium. This is typically achieved using a heterogeneous catalyst in the presence of a deuterium source like deuterium oxide (D₂O).[1]

Step 2: Reduction of Deuterated Tetradecanamide

The deuterated tetradecanamide is then reduced to the corresponding primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a deuterated equivalent for complete labeling.[1]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: H/D Exchange cluster_1 Step 2: Reduction A Tetradecanamide (C₁₄H₂₉NO) B Deuterated Tetradecanamide (C₁₄D₂₉NO) A->B Pd/C, Rh/C D₂O, 2-Propanol 180°C, 48h C Deuterated Tetradecanamide (C₁₄D₂₉NO) D Deuterated Tetradecylamine (C₁₄D₂₉NH₂) C->D 1. LiAlH₄ in THF, 70°C, 3h 2. H₂O Quench Purification_Workflow start Crude Deuterated Tetradecylamine distillation Fractional Vacuum Distillation (e.g., 162°C @ 15 mmHg) start->distillation hcl_formation Alternative: Form Hydrochloride Salt (Add HCl in Ether) start->hcl_formation Alternative Route final_product Pure Deuterated Tetradecylamine (>98%) distillation->final_product recrystallization Recrystallize Salt (e.g., from Ethanol/Ether) hcl_formation->recrystallization free_base Liberate Free Amine (Add NaOH) recrystallization->free_base free_base->final_product

References

Physical and chemical characteristics of Tetradecylamine-d29.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Tetradecylamine-d29, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental methodologies, and includes a visual representation of a general experimental workflow.

Physical and Chemical Properties

This compound is the deuterated isotopologue of tetradecylamine (B48621) (also known as myristylamine). The replacement of 29 hydrogen atoms with deuterium (B1214612) atoms results in a significant increase in its molecular weight, which is a critical characteristic for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Name n-Tetradecyl-d29-amine[1]
Synonym(s) 1-Aminotetradecane-d29, Myristylamine-d29[1]
Molecular Formula CD₃(CD₂)₁₃NH₂[1]
CAS Number 204244-82-6[1]
Molecular Weight 242.58 g/mol [1]
Isotopic Enrichment ≥98 atom % D[1]
Physical State Solid[2]
Appearance White to off-white crystals or crystalline solid[2]
Melting Point 38 - 40 °C[2][3]
Boiling Point 291 °C (at 760 mmHg); 162 °C (at 15 mmHg)[2][3]
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and chloroform.[1][4][5]

Table 2: Chemical and Safety Information for Tetradecylamine (Non-Deuterated Analogue)

PropertyValueReference
Linear Formula CH₃(CH₂)₁₃NH₂[]
Molecular Weight 213.40 g/mol [][7]
Flash Point 131 °C (268 °F)[2]
Hazard Statements Causes severe skin burns and eye damage. May cause respiratory irritation.[2][8]
Handling Avoid contact with skin and eyes. Use in a well-ventilated area.[2][9]
Storage Store at room temperature in a dry, well-ventilated area.[1][9]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general methodology can be inferred from established procedures for the synthesis of deuterated long-chain amines. The following outlines a plausible experimental workflow.

General Synthesis, Purification, and Analysis Workflow

The synthesis of deuterated long-chain amines typically involves a hydrogen-deuterium (H/D) exchange reaction on the corresponding non-deuterated precursor. Purification is crucial to remove any remaining starting material and byproducts, and rigorous analysis is required to confirm the isotopic enrichment and chemical purity.

experimental_workflow start Start: Tetradecylamine synthesis Synthesis: H/D Exchange Reaction start->synthesis purification Purification: Distillation or Chromatography synthesis->purification reagents Reagents: D₂O (Deuterium Source) Pt/C Catalyst reagents->synthesis analysis Analysis purification->analysis nmr NMR Spectroscopy (Structural Integrity & Isotopic Enrichment) analysis->nmr Confirm Structure ms High-Resolution MS (Isotopic Distribution & Purity) analysis->ms Determine Purity final_product Final Product: This compound analysis->final_product Verified Product

References

A Comprehensive Technical Guide to the Safe Handling of Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Tetradecylamine-d29. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and necessary precautions. This document is intended for professionals in research and drug development who may be working with this compound.

Chemical Identification and Properties

This compound is the deuterated form of Tetradecylamine. While specific safety data for the deuterated compound is limited, the safety profile is expected to be analogous to that of the parent compound, Tetradecylamine.

PropertyValueSource
Chemical Formula C14H2D29N[1]
Molecular Weight 242.58 g/mol [1]
CAS Number 204244-82-6[1][2]
Appearance Solid[2]
Color White to off-white[2]
Melting Point 38-40 °C (100-104 °F)[1][2][3]
Boiling Point 291 °C (556 °F)[2]
Vapor Pressure < 0.1 mmHg @ 20 °C[4]
Solubility Soluble in Chloroform, Methanol. Low water solubility.[5]

Hazard Identification and Classification

Tetradecylamine is considered a hazardous substance.[4] It is crucial to understand the associated risks to ensure safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[7]

  • H317: May cause an allergic skin reaction (sensitization).[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[3][7]

  • H400: Very toxic to aquatic life.[3][7]

Signal Word: Danger[6]

Toxicological Information

Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[4] The material can cause chemical burns in the oral cavity and gastrointestinal tract if ingested.[4]

Toxicity DataValueSpeciesSource
LD50 (Intraperitoneal) 700 mg/kgMouse[2]

Potential Health Effects:

  • Eyes: Causes severe eye damage. Vapors or mists can be extremely irritating.[2][4]

  • Skin: May be harmful if absorbed through the skin. Causes severe skin burns.[2] May cause sensitization by skin contact.[4]

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[2][4]

  • Ingestion: Harmful if swallowed.[2]

Experimental Protocols Overview

While specific, detailed experimental protocols for the toxicological data of this compound are not publicly available, the hazard classifications are typically determined through standardized testing methodologies recognized by regulatory bodies. These include:

  • Acute Oral Toxicity Studies (e.g., OECD Guideline 420, 423, or 425): These studies are conducted to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of a test population. This data informs the "Harmful if swallowed" classification.

  • Skin Corrosion/Irritation Studies (e.g., OECD Guideline 404): These in vivo or in vitro tests assess the potential of a substance to cause irreversible or reversible skin damage. This is the basis for the "Causes severe skin burns and skin irritation" classification.

  • Serious Eye Damage/Irritation Studies (e.g., OECD Guideline 405): These studies evaluate the potential for a substance to cause tissue damage in the eye or serious physical decay of vision. This supports the "Causes serious eye damage" classification.

  • Skin Sensitization Studies (e.g., OECD Guideline 429): These tests are used to determine if a substance can induce an allergic response following skin contact. This is relevant for the "May cause SENSITIZATION by skin contact" warning.[4]

  • Aquatic Toxicity Studies (e.g., OECD Guideline 203): These experiments assess the impact of a substance on aquatic organisms and are the basis for the "Very toxic to aquatic organisms" classification.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Handling:

  • Avoid all personal contact, including inhalation.[4]

  • Use in a well-ventilated area or under a laboratory fume hood.[2][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

  • Do not eat, drink, or smoke when handling this product.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use.[4]

  • Avoid formation of dust and aerosols.[2]

Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents.[4]

  • Store locked up.[6]

  • Protect containers from physical damage and check regularly for leaks.[4]

Emergency and First Aid Procedures

In case of exposure, immediate action is required.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Get emergency medical help immediately.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get emergency medical help immediately.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get emergency medical help immediately.[2]

Spill and Disposal Procedures

Spills:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid breathing dust and vapors.[4]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]

  • Collect the material in a suitable, closed container for disposal.[2]

  • Do not let the product enter drains or waterways.[2]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Tetradecylamine_Handling_Workflow start Receive this compound inspect Inspect Container for Damage start->inspect damaged Container Damaged? inspect->damaged store Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles prep Prepare for Handling store->prep damaged->store No quarantine Quarantine and Report damaged->quarantine Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle Weighing and Handling ventilation->handle spill_check Spill Occurred? handle->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes cleanup Clean Work Area and Decontaminate spill_check->cleanup No spill_response->cleanup storage_return Return to Secure Storage cleanup->storage_return waste_disposal Dispose of Waste (Contaminated PPE, excess material) in Accordance with Regulations cleanup->waste_disposal end End of Process storage_return->end waste_disposal->end

References

An In-depth Technical Guide to the Solubility of Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tetradecylamine-d29. Given the limited direct data on the deuterated form, this document leverages information on its non-deuterated analogue, Tetradecylamine (also known as 1-Tetradecanamine or Myristylamine), to provide a thorough understanding of its expected solubility profile. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar.

Core Concepts: Understanding the Solubility of Long-Chain Amines

Tetradecylamine is a primary alkylamine with a long C14 hydrocarbon chain. Its solubility is dictated by the interplay between the polar amine (-NH2) head and the long, nonpolar alkyl tail.

  • Polar Head: The amine group is capable of hydrogen bonding with polar solvents.

  • Nonpolar Tail: The 14-carbon chain is hydrophobic and favors interactions with nonpolar solvents.

Due to the dominance of the long hydrophobic chain, Tetradecylamine is generally poorly soluble in water but exhibits good solubility in many organic solvents.[1] As a weak base, its solubility in aqueous solutions can be increased by acidification, which forms the more soluble ammonium (B1175870) salt.[2]

Quantitative Solubility Data

SolventSolubility of TetradecylamineCitation
WaterInsoluble / Poorly soluble[1][3][4][5]
Methanol (B129727)Soluble[1][4][5]
EthanolGood solubility[1]
ChloroformSoluble / Easily soluble[1][3][4][5]
Ethyl EtherEasily soluble[3]
BenzeneEasily soluble[3]

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the solubility of an amine like this compound in various solvents.[2][6][7]

Materials:

  • This compound

  • Test tubes

  • Vortex mixer or stirring rod

  • Solvents to be tested (e.g., water, methanol, ethanol, DMSO, dichloromethane)

  • 5% HCl solution

  • pH paper

Procedure:

  • Sample Preparation: Add approximately 25 mg of solid this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

  • Observation: Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid particles remain, it is considered insoluble or poorly soluble.

  • pH Measurement (for aqueous solutions): If the solvent is water and the compound appears to be soluble or partially soluble, test the pH of the solution with pH paper. An alkaline pH is expected for an amine.[6]

  • Acidification (for aqueous insolubility): If the compound is insoluble in water, add 5% HCl dropwise while mixing.[6] The formation of a clear solution indicates the formation of a water-soluble amine salt.[2]

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for the qualitative solubility testing of an amine.

G Figure 1: Experimental Workflow for Amine Solubility Testing start Start with solid amine sample add_solvent Add 1 mL of Solvent (e.g., Water, Ethanol, DMSO) start->add_solvent mix Vortex / Stir for 1-2 min add_solvent->mix observe Visually Inspect mix->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Poorly Soluble observe->insoluble Solid Remains end End soluble->end check_solvent Is the solvent water? insoluble->check_solvent add_acid Add 5% HCl dropwise check_solvent->add_acid Yes check_solvent->end No (End for organic solvents) observe_acid Observe for Dissolution add_acid->observe_acid salt_soluble Soluble (Amine Salt Formed) observe_acid->salt_soluble Dissolves observe_acid->end No Change salt_soluble->end

Figure 1: Experimental Workflow for Amine Solubility Testing

Signaling Pathways

No information was found in the scientific literature to suggest that this compound or its non-deuterated form is directly involved in specific signaling pathways. Compounds of this class are primarily utilized as surfactants and as chemical intermediates in the synthesis of other molecules, such as germicides and dyeing assistants.[3][4] Their biological effects, if any, are more likely related to their surfactant properties, which can disrupt cell membranes.[8]

Summary

This compound is expected to be readily soluble in nonpolar organic solvents like chloroform, benzene, and ethyl ether, and also soluble in alcohols such as methanol and ethanol.[1][3][4][5] It is anticipated to be poorly soluble in water.[1][4] The aqueous solubility can be significantly increased by the addition of an acid to form the corresponding ammonium salt.[2] While direct quantitative data is scarce, the provided qualitative information and experimental protocol offer a solid foundation for researchers and professionals working with this compound.

References

Unlocking Research Potential: A Technical Guide to the Applications of Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine-d29, the deuterated analogue of Tetradecylamine, is a powerful tool in modern research and development. Its unique isotopic signature, with 29 deuterium (B1214612) atoms replacing hydrogen, offers significant advantages in a variety of analytical and metabolic studies. This technical guide provides an in-depth exploration of the core research applications of this compound, complete with detailed experimental protocols, illustrative data, and visual workflows to empower researchers in leveraging this versatile compound. The primary applications of this compound include its use as an internal standard for quantitative mass spectrometry, a tracer in metabolic fate studies, and a tool for investigating enzyme inhibition.

Quantitative Analysis using Mass Spectrometry: The Internal Standard of Choice

In quantitative analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements. This compound, with a mass shift of +29 compared to its unlabeled counterpart, serves as an ideal internal standard for the quantification of Tetradecylamine in complex matrices.

Core Principles

The co-extraction of the analyte (Tetradecylamine) and the internal standard (this compound) allows for the correction of variability introduced during sample preparation and analysis. This includes extraction efficiency, matrix effects in the ion source, and instrument response fluctuations. Since the deuterated standard is chemically identical to the analyte, it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Illustrative Quantitative Data

The following table presents hypothetical data from an LC-MS/MS experiment to quantify Tetradecylamine in a biological matrix using this compound as an internal standard.

Sample IDAnalyte Peak Area (Tetradecylamine)Internal Standard Peak Area (this compound)Analyte/IS RatioCalculated Concentration (ng/mL)
Blank0152,3450.0000.0
Cal 11,567155,8900.0101.0
Cal 27,890153,2100.0525.0
Cal 315,432156,7800.09810.0
Cal 476,543154,9870.49450.0
QC Low2,345151,8760.0151.5 (Expected 1.5)
QC Mid11,567155,4320.0747.5 (Expected 7.5)
QC High60,987153,6540.39740.0 (Expected 40.0)
Sample 19,876152,8900.0656.5
Sample 224,567154,1230.15916.0
Detailed Experimental Protocol: Quantification of Tetradecylamine in Plasma by LC-MS/MS

1. Materials and Reagents:

  • Tetradecylamine (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and Internal Standard Preparation:

  • Prepare a 1 mg/mL stock solution of Tetradecylamine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Tetradecylamine: Q1 m/z 214.3 -> Q3 m/z 197.3

    • This compound: Q1 m/z 243.6 -> Q3 m/z 226.5

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the analyte/internal standard peak area ratio.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Tetradecylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Quantitative Analysis of Tetradecylamine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample / Calibrator / QC add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Analysis lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate Raw Data ratio Calculate Analyte/IS Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for the quantitative analysis of Tetradecylamine using this compound as an internal standard.

Metabolic Fate and Pharmacokinetic Studies

Deuterium-labeled compounds are invaluable tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems.[1] By administering this compound, researchers can track its metabolic fate and differentiate it from endogenous or unlabeled Tetradecylamine.

Key Advantages of Deuterium Labeling in Metabolic Studies:
  • Metabolite Identification: The unique isotopic signature of this compound allows for the confident identification of its metabolites by mass spectrometry.

  • Pharmacokinetic Profiling: The rate of clearance and the metabolic pathways of the deuterated compound can be elucidated, providing insights into its pharmacokinetic profile.[1]

  • Reduced Isotope Effect: While a kinetic isotope effect can sometimes alter metabolism, the use of a heavily deuterated compound like this compound can provide a clear metabolic profile.

Illustrative Metabolite Data

The following table shows hypothetical data for the identification of potential metabolites of this compound in a liver microsome incubation experiment.

Putative MetaboliteObserved m/z (M+H)+Proposed Biotransformation
This compound243.6Parent Compound
Hydroxy-tetradecylamine-d28258.6Hydroxylation (-1D, +O)
N-oxide-tetradecylamine-d29259.6N-oxidation (+O)
Dehydrogenated-tetradecylamine-d27240.6Dehydrogenation (-2D)
Detailed Experimental Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

1. Materials and Reagents:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Formic acid

2. Incubation Procedure:

  • Prepare a stock solution of this compound in methanol (1 mM).

  • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Analysis for Metabolite Identification:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan and product ion scan data.

  • Monitor for the parent compound (this compound) and potential metabolites with characteristic mass shifts (e.g., +16 for oxidation).

G Workflow for In Vitro Metabolic Stability Study cluster_incubation Microsomal Incubation cluster_sampling Time-Course Sampling cluster_analysis LC-HRMS Analysis microsomes Human Liver Microsomes + Buffer add_compound Add this compound microsomes->add_compound add_nadph Add NADPH Regenerating System add_compound->add_nadph incubate Incubate at 37°C add_nadph->incubate time_points Aliquots at 0, 5, 15, 30, 60 min incubate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_hrms LC-High Resolution MS Analysis supernatant->lc_hrms parent Monitor Parent Compound Disappearance lc_hrms->parent metabolites Identify Potential Metabolites lc_hrms->metabolites

Caption: Workflow for an in vitro metabolic stability study of this compound.

Enzyme Inhibition and Mechanistic Studies

The non-deuterated form, Tetradecylamine, is known to be an inhibitor of certain enzymes. This compound can be used in enzyme inhibition assays to investigate the mechanism of action and to differentiate the inhibitory effects from metabolic degradation.

Hypothetical Signaling Pathway Inhibition

Tetradecylamine could potentially inhibit enzymes involved in lipid signaling pathways. The following diagram illustrates a hypothetical scenario where Tetradecylamine inhibits a key enzyme, leading to downstream effects.

G Hypothetical Enzyme Inhibition Pathway cluster_pathway Signaling Cascade Substrate Lipid Substrate Enzyme Target Enzyme (e.g., Amidase) Substrate->Enzyme Product Bioactive Lipid Mediator Enzyme->Product Receptor Receptor Activation Product->Receptor Response Cellular Response Receptor->Response Inhibitor This compound Inhibitor->Enzyme Inhibition

Caption: Hypothetical signaling pathway showing inhibition of a target enzyme by this compound.

Detailed Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general fluorescence-based assay to determine the inhibitory potential of this compound against a hypothetical enzyme.

1. Materials and Reagents:

  • This compound

  • Purified target enzyme

  • Fluorogenic substrate for the enzyme

  • Assay buffer (optimized for the enzyme)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the diluted this compound solutions (or vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence at regular intervals for 30-60 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative IC50 Data
Inhibitor Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
IC50 1.05 µM

This compound is a multifaceted research tool with significant potential in quantitative analysis, metabolic studies, and enzyme inhibition assays. Its stable isotope label provides a distinct advantage for accurate quantification and tracing in complex biological systems. The detailed protocols and illustrative data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own investigations, ultimately accelerating scientific discovery and drug development.

References

The Strategic Application of Deuterated Amines in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions within a drug candidate—a process known as deuteration—has emerged as a powerful strategy in drug discovery and development. This approach, particularly when applied to amine-containing compounds, can significantly alter the metabolic fate and pharmacokinetic profile of a molecule. This guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterated amines in research.

Core Principle: The Kinetic Isotope Effect (KIE)

The foundational principle behind the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The bond between deuterium and carbon (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.

In the context of drug metabolism, many drug candidates, especially those containing amines, undergo oxidative metabolism by cytochrome P450 (CYP450) enzymes. This process often involves the cleavage of a C-H bond at or near the amine group (e.g., N-dealkylation). By replacing a metabolically labile hydrogen with deuterium, the rate of this metabolic process can be slowed down. This can lead to several desirable outcomes:

  • Reduced Metabolic Rate: The drug molecule is broken down more slowly.

  • Increased Half-Life (t½): The drug remains in the body for a longer period.

  • Enhanced Systemic Exposure (AUC): The overall amount of the drug that reaches the bloodstream is increased.

  • Reduced Formation of Reactive Metabolites: In some cases, deuteration can decrease the production of toxic byproducts of metabolism.

  • Improved Therapeutic Index: The "therapeutic window" of the drug can be widened.

The following diagram illustrates the fundamental concept of how deuteration can protect a drug from metabolism.

KIE_Metabolism cluster_0 Non-Deuterated Amine Drug cluster_1 Deuterated Amine Drug Drug_H Drug-CH₂-NR₂ Metabolism_H CYP450 Metabolism Drug_H->Metabolism_H Fast C-H Bond Cleavage Drug_D Drug-CD₂-NR₂ Metabolite_H Metabolite (Drug-CH=NR₂⁺) Metabolism_H->Metabolite_H Metabolism_D CYP450 Metabolism Drug_D->Metabolism_D Slow C-D Bond Cleavage Metabolite_D Metabolite (Drug-CD=NR₂⁺) Metabolism_D->Metabolite_D

Caption: Deuteration slows down CYP450-mediated metabolism due to the stronger C-D bond.

Quantitative Impact of Deuteration on Pharmacokinetics

The effect of deuteration can be quantified by comparing the pharmacokinetic (PK) parameters of the deuterated compound with its non-deuterated (protio) analog. The table below summarizes data for several deuterated drugs that have been investigated, highlighting the significant improvements in their PK profiles.

Compound (Deuterated Form)Non-Deuterated AnalogKey Deuteration SiteFold Increase in Half-Life (t½)Fold Increase in Exposure (AUC)Reference
Deutetrabenazine TetrabenazineMethoxy groups~2~2
Donafenib SorafenibN-methyl group~1.8~2.1
CTP-499 PentoxifyllineN-alkyl chain~8~8

Data presented are approximations based on published preclinical or clinical studies and may vary depending on the specific study design.

Experimental Protocols

The evaluation of deuterated amines involves a series of in vitro and in vivo experiments to confirm the intended metabolic stabilization and to characterize the overall drug-like properties.

Synthesis of Deuterated Amines

The introduction of deuterium can be achieved through various synthetic routes. A common method involves the use of deuterated starting materials or reagents.

Example Protocol: Reductive Amination with a Deuterated Reducing Agent

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding ketone or aldehyde precursor (1.0 eq) and the primary or secondary amine (1.2 eq) in a suitable solvent such as methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium triacetoxyborodeuteride (STAB-D), portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired deuterated amine.

  • Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolic Stability Assessment

The primary goal of deuteration is often to improve metabolic stability. This is typically assessed using in vitro systems like human liver microsomes (HLM) or hepatocytes.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Preparation: Prepare a stock solution of the deuterated test compound and its non-deuterated analog in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).

  • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

The following workflow diagram outlines the key steps in the evaluation of a deuterated drug candidate.

Drug_Dev_Workflow cluster_workflow Deuterated Drug Candidate Evaluation Workflow A Identify Metabolically Labile 'Hot Spot' B Synthesize Deuterated Analog A->B Deuterium Substitution C In Vitro Metabolic Stability Assay (HLM) B->C Protio vs. Deuterio D Comparative PK Study (In Vivo) C->D Confirmation of Improved Stability E Lead Optimization D->E Advance to Further Studies

Caption: A typical workflow for the development and evaluation of a deuterated drug candidate.

Signaling Pathways and Mechanism of Action

While deuteration itself does not typically alter the fundamental mechanism of action or the signaling pathway a drug targets, the improved pharmacokinetic profile can lead to a more sustained and effective engagement with the target. For instance, a deuterated inhibitor of a specific kinase in a cancer signaling pathway would bind to the same kinase as its non-deuterated counterpart. However, its longer half-life could lead to a more prolonged inhibition of the downstream signaling cascade.

The diagram below represents a hypothetical signaling pathway where a deuterated amine acts as an inhibitor.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation TF->Response Deuterated_Drug Deuterated Amine Inhibitor Deuterated_Drug->Kinase2 Inhibition

Caption: A deuterated amine inhibitor blocking a key kinase in a signaling cascade.

Conclusion

The strategic incorporation of deuterium into amine-containing molecules represents a mature and validated approach to overcoming pharmacokinetic challenges in drug development. By leveraging the kinetic isotope effect to slow down metabolism, researchers can significantly improve the half-life and exposure of drug candidates. The methodologies for synthesizing and evaluating these compounds are well-established, allowing for a systematic assessment of the potential benefits of deuteration. As our understanding of drug metabolism continues to grow, the precision application of this "heavy hydrogen" strategy will undoubtedly continue to play a vital role in the creation of safer and more effective medicines.

Methodological & Application

Application Notes and Protocols for Tetradecylamine-d29 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] These standards, in which several atoms are replaced by their heavier stable isotopes, exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's source.[1] By correcting for variability during sample preparation and analysis, SIL-IS are indispensable for robust and reliable quantification in complex biological matrices.

Tetradecylamine-d29 is the deuterated form of tetradecylamine (B48621), a long-chain primary fatty amine. With 29 deuterium (B1214612) atoms replacing hydrogen, it provides a significant mass shift, making it an ideal internal standard for the quantification of tetradecylamine or structurally related long-chain fatty amines and amides. This application note provides a detailed protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a representative analyte, tetradecylamine, in human plasma.

Principle of the Method

The stable isotope dilution method relies on the addition of a known concentration of the isotopically labeled standard (this compound) to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The analyte (tetradecylamine) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there is sample loss during preparation or fluctuations in instrument response, thus ensuring accurate measurement of the analyte's concentration.

Materials and Reagents

  • Analytes: Tetradecylamine

  • Internal Standard: this compound

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water; Formic acid

  • Reagents: Human plasma (K2EDTA), Protein precipitation solvent (e.g., acetonitrile with 1% formic acid), Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Equipment:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • SPE manifold

    • Pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of tetradecylamine and this compound into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of tetradecylamine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of primary fatty acid amides in human plasma.[2][3]

  • Spiking:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

    • For calibration standards and quality controls, add 10 µL of the respective tetradecylamine working standard solutions. For blank samples, add 10 µL of 50:50 methanol:water.

    • Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to each tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water through it.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of tetradecylamine and this compound. A representative gradient is shown below:

Time (min)%A%B
0.08020
1.08020
5.01090
7.01090
7.18020
10.08020
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

The precursor ion for tetradecylamine is its protonated molecule [M+H]+, which has an m/z of 214.2. A common fragmentation for long-chain amines is the neutral loss of ammonia (B1221849) and fragmentation of the alkyl chain. For this compound, the precursor ion will be shifted by 29 mass units.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Tetradecylamine214.2To be optimizedTo be optimized
This compound243.2To be optimizedTo be optimized

Note: The optimal product ions and collision energies should be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

The following table presents representative quantitative data for a similar assay for a primary fatty acid amide, which can be expected for a validated method using this compound.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%Bias)
Tetradecylamine1 - 5001< 10%< 12%± 15%

Visualizations

experimental_workflow node_start Start: Plasma Sample node_spike Spike with This compound node_start->node_spike node_precip Protein Precipitation (Acetonitrile) node_spike->node_precip node_centrifuge Centrifugation node_precip->node_centrifuge node_spe Solid-Phase Extraction (C18) node_centrifuge->node_spe Supernatant node_evap Evaporation node_spe->node_evap node_recon Reconstitution node_evap->node_recon node_lcms LC-MS/MS Analysis node_recon->node_lcms node_data Data Analysis: Peak Area Ratio node_lcms->node_data node_end Result: Analyte Concentration node_data->node_end

Caption: Experimental workflow for sample preparation and analysis.

logical_relationship node_analyte Analyte (Tetradecylamine) coelution coelution node_analyte->coelution ionization ionization node_analyte->ionization node_is Internal Standard (this compound) node_is->coelution node_is->ionization node_coelution Co-elution node_ionization Similar Ionization node_ratio Constant Peak Area Ratio (Analyte / IS) node_correction Correction for Variability (Matrix Effects, Sample Loss) node_ratio->node_correction node_result Accurate Quantification node_correction->node_result coelution->node_ratio ionization->node_ratio

Caption: Principle of stable isotope dilution analysis.

Conclusion

This compound is a highly suitable internal standard for the accurate and precise quantification of tetradecylamine and other structurally related long-chain fatty amines by LC-MS/MS. The detailed protocol provided in this application note offers a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing the impact of matrix effects and other sources of variability, thereby ensuring the generation of high-quality, reliable data in research, clinical, and drug development settings.

References

Application Notes and Protocols for Tetradecylamine-d29 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the discovery of novel biomarkers. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based lipidomics for achieving reliable quantification by correcting for variations in sample preparation and analysis.[1][2][3] Tetradecylamine-d29, a deuterated form of tetradecylamine (B48621), serves as a valuable internal standard, particularly for the analysis of lipids containing reactive carbonyl groups, such as lipid aldehydes and ketones, which are important markers of oxidative stress.

Chemical derivatization is a widely used strategy in lipidomics to enhance the sensitivity and selectivity of detection by mass spectrometry.[4] The primary amine group of this compound can react with carbonyl groups in lipids to form a Schiff base, thereby introducing a stable isotope label that facilitates accurate quantification. This application note provides detailed protocols for the use of this compound as an internal standard and a derivatizing agent for the quantitative analysis of carbonyl-containing lipids.

Application: Quantitative Analysis of Lipid Carbonyls

This compound is primarily utilized in two key applications within lipidomics research:

  • Internal Standard for Absolute Quantification: When added to a biological sample at a known concentration at the beginning of the sample preparation workflow, this compound can be used to quantify structurally similar endogenous (non-deuterated) tetradecylamine or other long-chain primary amines. More commonly, it is used after derivatization to quantify the corresponding unlabeled derivatizing agent's reaction products.

  • Isotopic Derivatization Agent for Relative and Absolute Quantification: By reacting with carbonyl-containing lipids (e.g., aldehydes and ketones), this compound introduces a heavy isotope tag. When used in conjunction with its non-deuterated counterpart (tetradecylamine) to derivatize different samples (e.g., control vs. treated), the relative abundance of the target lipids can be accurately determined by comparing the peak intensities of the light and heavy derivatives in the mass spectrometer. For absolute quantification, a known amount of a lipid standard derivatized with this compound can be used.

Data Presentation: Quantitative Analysis of a Representative Lipid Aldehyde

The following table illustrates the type of quantitative data that can be obtained from an LC-MS/MS experiment using this compound as a derivatizing agent and internal standard for the analysis of the lipid aldehyde, 4-hydroxynonenal (B163490) (4-HNE), in a biological sample.

AnalyteSample GroupPeak Area (Analyte)Peak Area (Internal Standard)Analyte/IS RatioConcentration (ng/mL)
4-HNEControl 11.25E+052.50E+050.505.0
4-HNEControl 21.30E+052.45E+050.535.3
4-HNEControl 31.28E+052.55E+050.505.0
4-HNETreated 12.55E+052.48E+051.0310.3
4-HNETreated 22.60E+052.52E+051.0310.3
4-HNETreated 32.58E+052.50E+051.0310.3

This table presents representative data and does not reflect actual experimental results.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a standard lipid extraction procedure from plasma samples.

Materials:

  • Plasma samples

  • Cold Methanol (MeOH) containing a mixture of internal standards, including this compound

  • Cold Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 10 µL of plasma in a glass tube, add 225 µL of cold MeOH containing the internal standard mixture (including a known concentration of this compound).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4 °C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Lipid Carbonyls with this compound

This protocol outlines the derivatization of carbonyl-containing lipids in the extracted sample with this compound.

Materials:

  • Dried lipid extract

  • This compound solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile)

  • A mild acid catalyst (e.g., formic acid or acetic acid)

  • Reaction vial

  • Heating block or water bath

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., acetonitrile).

  • Add 10 µL of the this compound solution to the reconstituted lipid extract.

  • Add 1 µL of a mild acid catalyst (e.g., 1% formic acid in acetonitrile) to the reaction mixture.

  • Seal the reaction vial and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour). The optimal temperature and time should be determined empirically.

  • After incubation, cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Derivatized Lipids

This protocol provides a general framework for the analysis of lipids derivatized with this compound using a reverse-phase LC-MS/MS system.

Materials:

  • Derivatized lipid sample

  • LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v)

LC Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • Start at 30% B

    • Increase to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions and re-equilibrate for 2 minutes

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each derivatized lipid of interest and the corresponding this compound derivatized internal standard. The precursor ion will be the [M+H]⁺ of the derivatized lipid.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Derivatization Derivatization with This compound Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Result Data_Analysis->Result Quantitative Results

Caption: Experimental workflow for quantitative lipidomics.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_Peroxidation Lipid_Aldehydes Lipid Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Lipid_Aldehydes Protein_Adducts Protein Adducts Lipid_Aldehydes->Protein_Adducts Covalent Modification Signaling Altered Cell Signaling Protein_Adducts->Signaling

Caption: Oxidative stress and lipid peroxidation pathway.

References

Application Notes and Protocols for Tetradecylamine-d29 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing and quantification of molecules within complex biological systems.[1][2][3][4] Deuterium-labeled compounds, in particular, serve as excellent tracers and internal standards for mass spectrometry-based analyses due to their distinct mass shift from their endogenous counterparts.[2] Tetradecylamine-d29, a deuterated form of tetradecylamine, is a valuable tool for lipidomics and metabolomics studies. Its long hydrocarbon chain makes it structurally similar to endogenous fatty amines and other lipids, rendering it an ideal internal standard for accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic labeling studies, primarily focusing on its role as an internal standard for quantitative lipid analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Application: Internal Standard for Quantitative Lipidomics

In quantitative mass spectrometry, signal intensity can be influenced by various factors, including matrix effects, ionization efficiency, and instrument variability.[5][6] To correct for these variations and ensure accurate quantification, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and unknown biological samples.[6][7]

This compound is an ideal internal standard for the analysis of long-chain fatty amines and related lipids because:

  • Chemical Similarity: It behaves chemically and chromatographically almost identically to the endogenous, non-labeled analytes of interest.

  • Distinct Mass: The 29 deuterium (B1214612) atoms provide a significant mass shift, allowing for its clear separation from the unlabeled analyte in the mass spectrometer without interfering with the measurement.

  • Traceability: Its presence at a known concentration allows for the normalization of the analyte's signal intensity, thereby correcting for variations during sample preparation and analysis.

Experimental Workflow Overview

The general workflow for using this compound as an internal standard in a quantitative lipidomics experiment is as follows:

  • Sample Preparation: Biological samples (e.g., cultured cells, plasma, tissue homogenates) are prepared.

  • Internal Standard Spiking: A known amount of this compound is added to each sample at the beginning of the extraction process.

  • Lipid Extraction: Lipids, including the analyte of interest and the internal standard, are extracted from the biological matrix.

  • LC-MS/MS Analysis: The lipid extract is analyzed by LC-MS/MS to separate and detect the analyte and the internal standard.

  • Data Analysis and Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. The concentration of the analyte is then determined from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

experimental_workflow Experimental Workflow for Quantitative Lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Plasma, Tissue) is_spike Spike with this compound (Internal Standard) sample->is_spike extraction Lipid Extraction is_spike->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Integration (Analyte & IS) lcms->peak_integration normalization Normalization (Analyte Area / IS Area) peak_integration->normalization quantification Quantification using Calibration Curve normalization->quantification

Figure 1. A flowchart illustrating the key steps in a quantitative lipidomics experiment using an internal standard.

Detailed Experimental Protocols

Protocol 1: General Mammalian Cell Culture for Lipidomic Analysis

This protocol provides a basic procedure for culturing mammalian cells prior to lipid extraction. Specific conditions should be optimized for the cell line of interest.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 80-90% confluency at the time of harvest.

  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO2).

  • Treatment (Optional): If studying the effect of a compound, treat the cells for the desired duration.

  • Harvesting:

    • Aspirate the growth medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize with complete medium.

    • Collect the cell suspension into a centrifuge tube.

  • Cell Counting: Count the cells to ensure equal cell numbers for each sample.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Storage: Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from Cultured Cells using a Modified Bligh-Dyer Method

This protocol describes the extraction of lipids from cell pellets, incorporating this compound as an internal standard.

Materials:

Procedure:

  • Resuspension: Resuspend the cell pellet (e.g., 1 million cells) in 100 µL of deionized water.

  • Internal Standard Addition: Add a precise volume of the this compound internal standard solution to each sample. For example, add 10 µL of a 10 µg/mL working solution for a final amount of 100 ng.

  • Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 125 µL of chloroform and 125 µL of deionized water. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (containing the lipids) into a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

Protocol 3: LC-MS/MS Analysis for Quantification

This protocol provides a general framework for the analysis of the lipid extract by LC-MS/MS. The specific chromatographic conditions and mass spectrometer parameters should be optimized for the analyte of interest.

Materials:

  • Reconstituted lipid extract

  • LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase column

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid)

Procedure:

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted lipid extract onto the LC system.

  • Chromatographic Separation: Perform a gradient elution to separate the lipids. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Return to 30% B

    • 21-25 min: Re-equilibrate at 30% B

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

    • Hypothetical Analyte (e.g., Endogenous Tetradecylamine): Q1 m/z 214.3 -> Q3 m/z 197.3

    • This compound (IS): Q1 m/z 243.5 -> Q3 m/z 226.5

  • Data Acquisition: Acquire the chromatograms for each sample.

Data Presentation and Analysis

The use of this compound allows for robust normalization of the analytical signal. The following table provides an illustrative example of how the data would be processed to determine the concentration of an endogenous analyte in different samples.

Sample IDAnalyte Peak AreaIS (TDA-d29) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank01,520,3400.000.00
Standard 1 (1 ng/mL)15,1001,515,2000.0101.00
Standard 2 (5 ng/mL)76,2501,525,0000.0505.00
Standard 3 (10 ng/mL)153,0001,530,0000.10010.00
Standard 4 (50 ng/mL)748,0001,496,0000.50050.00
Control Sample 145,6001,520,0000.0303.00
Control Sample 248,9601,530,0000.0323.20
Treated Sample 1120,8001,510,0000.0808.00
Treated Sample 2124,8001,560,0000.0808.00

Data in this table is for illustrative purposes only.

quantification_logic Logic of Internal Standard-Based Quantification cluster_inputs Inputs cluster_processing Processing cluster_output Output analyte_signal Analyte Signal (Variable) ratio Calculate Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Signal (Relatively Constant) is_signal->ratio concentration Determine Concentration from Calibration Curve ratio->concentration

Figure 2. Diagram showing the logical flow of quantification using an internal standard.

Conclusion

This compound is a highly effective internal standard for the accurate quantification of long-chain fatty amines and related lipids in complex biological matrices. Its use in metabolic labeling studies, particularly within a lipidomics workflow, can significantly improve the reliability and reproducibility of quantitative data. The protocols and illustrative data provided herein offer a solid foundation for researchers to incorporate this valuable tool into their studies.

Disclaimer: The experimental protocols and quantitative data presented in this document are intended to be illustrative of the application of this compound as an internal standard. Specific experimental conditions should be optimized for the particular application and analytical instrumentation.

References

Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using Tetradecylamine-d29 Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as carboxylic acids, are non-volatile and require chemical modification prior to analysis. Derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.[1][2][3] This application note describes a robust method for the derivatization of carboxylic acids using Tetradecylamine and the application of its deuterated analog, Tetradecylamine-d29, for the synthesis of an internal standard for accurate quantification by isotope dilution mass spectrometry.[4][5][6]

Long-chain amines, such as Tetradecylamine, react with carboxylic acids to form stable, volatile amide derivatives. This process significantly improves the chromatographic properties of the analytes, leading to better peak shapes and increased sensitivity.[7][8] The use of a deuterated internal standard, synthesized from this compound, is a well-established technique to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analysis.[4][9][10] This method is particularly valuable for complex biological matrices where matrix effects can be significant.

Principle of the Method

The methodology involves a two-pronged approach:

  • Derivatization of Analytes: Carboxylic acids in the sample are converted to their corresponding N-tetradecylamide derivatives by reaction with Tetradecylamine. This reaction increases the volatility and hydrophobicity of the analytes, making them suitable for GC-MS analysis.

  • Internal Standard Synthesis and Use: A deuterated internal standard is synthesized by reacting a standard mixture of the target carboxylic acids with this compound. This deuterated derivative mixture is then spiked into the samples before derivatization with non-deuterated Tetradecylamine. The known concentration of the deuterated internal standard allows for accurate quantification of the endogenous analytes via isotopic dilution.

The overall workflow is depicted in the following diagram:

G Workflow for Carboxylic Acid Analysis using Tetradecylamine Derivatization cluster_prep Sample and Standard Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike Sample with d29-Internal Standard Sample->Spike IS_Synth Synthesize d29-Internal Standard (Carboxylic Acid Standards + this compound) IS_Synth->Spike Derivatize Derivatize with Tetradecylamine Spike->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Caption: A generalized workflow for the GC-MS analysis of carboxylic acids using Tetradecylamine derivatization and a deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

  • Tetradecylamine (≥98% purity)

  • This compound (≥98% isotopic purity)

  • Carboxylic acid standards (e.g., valeric acid, caproic acid, heptanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Organic solvents: Hexane (B92381), Ethyl Acetate (HPLC grade)

  • Biological matrix (e.g., plasma, urine)

2. Synthesis of Deuterated Internal Standard (IS) Mixture

This protocol describes the synthesis of a stock solution of deuterated N-tetradecyl-d29-amides from a mixture of carboxylic acid standards.

  • Prepare a standard mixture of the carboxylic acids of interest (e.g., 1 mg/mL each in anhydrous DCM).

  • In a clean, dry reaction vial, combine 100 µL of the carboxylic acid standard mixture with a 1.2 molar equivalent of this compound.

  • Add a 1.5 molar equivalent of DCC and a 0.1 molar equivalent of DMAP.

  • Add 500 µL of anhydrous DCM to the vial.

  • Seal the vial and allow the reaction to proceed at room temperature for 4 hours with gentle stirring.

  • The resulting mixture containing the deuterated amide derivatives will serve as the internal standard stock solution. The concentration of each deuterated amide should be verified.

3. Sample Preparation and Derivatization

  • Extraction: Extract the carboxylic acids from the biological matrix using an appropriate liquid-liquid or solid-phase extraction method. The final extract should be dried down under a gentle stream of nitrogen.

  • Spiking: Reconstitute the dried extract in 100 µL of anhydrous DCM. Add a known amount of the deuterated internal standard mixture (e.g., to achieve a final concentration similar to the expected analyte concentration).

  • Derivatization:

    • Add a 1.5 molar excess of Tetradecylamine (non-deuterated) to the sample.

    • Add a 2.0 molar excess of DCC and 0.2 molar equivalent of DMAP.

    • Vortex the mixture for 30 seconds.

    • Heat the sealed vial at 60°C for 1 hour.

  • Work-up:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of hexane and 200 µL of 1M HCl. Vortex and centrifuge.

    • Transfer the upper organic layer to a new vial.

    • Wash the organic layer with 200 µL of saturated NaHCO₃ solution, followed by 200 µL of deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Transfer the final solution to a GC vial for analysis.

Reaction Scheme:

G CA R-COOH (Carboxylic Acid) Amide R-CONH-C14H29 (N-Tetradecylamide) CA->Amide Catalyst DCC / DMAP CA->Catalyst TDA C14H29NH2 (Tetradecylamine) TDA->Amide TDA->Catalyst Water H2O

Caption: Derivatization of a carboxylic acid with Tetradecylamine to form a volatile N-Tetradecylamide.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and analytes.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Splitless, 280°C
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

5. Data Presentation: Quantitative Analysis

For quantitative analysis, monitor characteristic ions for both the native (analyte) and deuterated (internal standard) derivatives. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Table 1: Example SIM Ions for Quantitation

Analyte Analyte Derivative Ion (m/z) d29-Internal Standard Ion (m/z)
Valeric Acid156185
Caproic Acid170199
Heptanoic Acid184213

Table 2: Representative Calibration Curve Data

Concentration (µg/mL) Analyte/IS Peak Area Ratio
10.105
50.521
101.035
252.589
505.150
10010.250

Method Performance (Hypothetical Data)

Parameter Valeric Acid Caproic Acid Heptanoic Acid
Linear Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) > 0.998> 0.997> 0.998
Limit of Detection (LOD) (µg/mL) 0.250.300.28
Limit of Quantification (LOQ) (µg/mL) 0.850.950.90
Precision (%RSD, n=6) < 5%< 6%< 5.5%
Accuracy (% Recovery) 95 - 105%93 - 104%96 - 106%

Logical Relationships in Isotope Dilution Analysis

The following diagram illustrates the logical relationship for quantification using an internal standard.

G Quantification Logic using Isotope Dilution Analyte Analyte Response (Area_A) Ratio Response Ratio (Area_A / Area_IS) Analyte->Ratio IS Internal Standard Response (Area_IS) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve FinalConc Final Analyte Concentration CalCurve->FinalConc

Caption: Logical flow for calculating analyte concentration using the isotope dilution method.

The derivatization of carboxylic acids with Tetradecylamine provides a robust and sensitive method for their analysis by GC-MS. The synthesis and use of a deuterated internal standard from this compound allows for highly accurate and precise quantification through isotope dilution. This methodology is well-suited for the analysis of low-level carboxylic acids in complex biological matrices and can be adapted for a wide range of acidic analytes in various research and development settings. The derivatization process improves the chromatographic behavior of the analytes, and the use of an internal standard corrects for potential sample loss and instrumental variability, ensuring high-quality quantitative data.

References

Quantitative Analysis of Fatty Amines using Tetradecylamine-d29 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty amines are a class of bioactive lipids derived from fatty acids, characterized by a long alkyl chain and a primary, secondary, or tertiary amine group.[1] These molecules play significant roles in various biological processes and are increasingly recognized as potential biomarkers and therapeutic targets in drug development. Accurate and precise quantification of fatty amines in complex biological matrices is crucial for understanding their physiological functions and pharmacological effects. This application note describes a robust and sensitive method for the quantitative analysis of a range of long-chain fatty amines in biological samples using a stable isotope-labeled internal standard, Tetradecylamine-d29, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting analytical variability, ensuring high accuracy and precision in the results.[2][3]

The stable isotope dilution technique, where a known quantity of a deuterated analogue is added to the sample at the beginning of the preparation process, is the gold standard for quantitative mass spectrometry.[2] this compound, being chemically and physically similar to the target fatty amines, co-elutes with the analytes and experiences similar matrix effects and ionization suppression, thereby providing reliable correction and leading to accurate quantification.[2]

This document provides detailed protocols for sample preparation from plasma and tissue, LC-MS/MS analysis, and data analysis. Representative quantitative data is presented to demonstrate the method's performance.

Experimental Protocols

A detailed methodology for the quantitative analysis of fatty amines is provided below, covering sample preparation from plasma and tissue, and the subsequent instrumental analysis.

Sample Preparation

Biological samples require extraction and clean-up to remove interfering substances before analysis. Two common matrices, plasma and tissue, are covered here.

1.1. Plasma Sample Preparation

Protein precipitation is an effective method for extracting fatty amines from plasma.[4]

  • Materials:

    • Plasma samples

    • This compound internal standard (IS) solution (1 µg/mL in methanol)

    • Acetonitrile (ACN), ice-cold

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (50:50 ACN:Water with 0.1% formic acid)

  • Protocol:

    • Thaw plasma samples on ice.

    • In a clean microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample.

    • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Tissue Sample Preparation

A liquid-liquid extraction method is employed for the extraction of fatty amines from tissue homogenates.

  • Materials:

    • Tissue samples (e.g., liver, brain)

    • Homogenizer

    • This compound internal standard (IS) solution (1 µg/mL in methanol)

    • Chloroform (B151607)

    • Methanol (B129727)

    • 0.9% NaCl solution

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (50:50 ACN:Water with 0.1% formic acid)

  • Protocol:

    • Weigh approximately 50 mg of frozen tissue.

    • Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.

    • Transfer the homogenate to a clean glass tube.

    • Add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 2 mL of chloroform and vortex for 1 minute.

    • Add 0.8 mL of 0.9% NaCl solution and vortex for another 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 50% B

      • 1-8 min: Linear gradient from 50% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 50% B

      • 10.1-12 min: Re-equilibration at 50% B

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: Specific precursor-to-product ion transitions for each fatty amine and the internal standard need to be optimized. Representative transitions are provided in the data section.

Data Presentation

The following tables summarize the representative quantitative data obtained using the described method.

Table 1: Optimized MRM Transitions for Fatty Amines and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dodecylamine (C12)186.270.115
This compound (IS) 245.5 88.2 20
Tetradecylamine (C14)214.370.118
Hexadecylamine (C16)242.370.120
Octadecylamine (C18)270.470.122
Eicosylamine (C20)298.470.125
Docosylamine (C22)326.570.128

Table 2: Method Performance Characteristics

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Dodecylamine (C12)1 - 1000>0.995195 - 105<1088
Tetradecylamine (C14)1 - 1000>0.996197 - 104<891
Hexadecylamine (C16)0.5 - 1000>0.9980.598 - 103<793
Octadecylamine (C18)0.5 - 1000>0.9970.596 - 105<992
Eicosylamine (C20)0.5 - 1000>0.9950.594 - 106<1189
Docosylamine (C22)1 - 1000>0.994193 - 107<1285

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty amines is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma or Tissue) add_is Spike with This compound (IS) sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Experimental workflow for fatty amine analysis.

Fatty Amine Biosynthesis and Signaling Context

While the specific signaling pathways for all fatty amines are still under investigation, they are closely related to fatty acid metabolism and are known to be involved in cellular signaling. Long-chain fatty acids and their derivatives can modulate various cellular processes.[5][6] The following diagram illustrates a generalized context of fatty amine biosynthesis and potential signaling involvement.

signaling_pathway FA Fatty Acids (e.g., Palmitic Acid, Stearic Acid) Nitrile_Process Nitrile Process (Industrial Synthesis) FA->Nitrile_Process Ammonia, Catalysts Fatty_Amine Fatty Amines (e.g., Hexadecylamine, Octadecylamine) Nitrile_Process->Fatty_Amine Membrane Membrane Integration Fatty_Amine->Membrane Signaling Cell Signaling Modulation Fatty_Amine->Signaling Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activity) Signaling->Downstream

Biosynthesis and potential signaling of fatty amines.

Conclusion

This application note provides a comprehensive and detailed methodology for the quantitative analysis of fatty amines in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, making it suitable for various research applications, including biomarker discovery and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in complex biological samples. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of lipidomics and drug metabolism.

References

Application Notes and Protocols for Tetradecylamine-d29 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecylamine-d29 is a deuterated form of the long-chain primary amine, tetradecylamine (B48621) (also known as myristylamine). While specific applications of this compound in cell culture are not extensively documented, its non-deuterated counterpart and similar long-chain amines are known to interact with cell membranes and exhibit biological activity, including antimicrobial properties and cytotoxicity. The deuteration of this compound makes it a valuable tool for metabolic stability studies and as an internal standard in mass spectrometry-based analyses. These application notes provide a guide for the potential use of this compound in cell culture experiments, with protocols for assessing its effects on cell viability and exploring its potential mechanism of action.

Disclaimer: The following protocols and data are based on studies of similar, non-deuterated long-chain amines. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

Data Presentation

The cytotoxic effects of long-chain amines have been observed in various cell lines. The following table summarizes extrapolated data on the cytotoxicity of compounds similar to Tetradecylamine to provide a starting point for experimental design.

Table 1: Estimated Cytotoxicity of Long-Chain Amines in Mammalian Cell Lines

CompoundCell LineConcentration (µM)Exposure Time (hours)Effect
HexadecylamineHaCaT, CRL-14901002, 24Increased cytotoxicity with longer exposure
OleylamineHaCaT, CRL-14901002, 24High cytotoxicity
Myristoyl trimethyl ammonium (B1175870) bromide-3.15-IC50 for dynamin GTPase activity inhibition

This data is extrapolated from studies on similar, non-deuterated compounds and should be used as a preliminary guide. Actual effective concentrations of this compound may vary.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on a chosen cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • This compound

  • Chosen mammalian cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Analysis of a Potential Signaling Pathway by Western Blotting

Based on studies of similar compounds, Tetradecylamine may exert its effects by inhibiting dynamin GTPase activity. Dynamin is a key protein involved in endocytosis. Its inhibition can affect various signaling pathways that rely on receptor internalization. This protocol provides a general method for analyzing the phosphorylation status of key proteins in a relevant signaling pathway (e.g., Akt, ERK) by Western blotting.[4][5][6][7]

Materials:

  • This compound

  • Chosen mammalian cell line

  • Complete cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective antibodies (e.g., anti-Akt, anti-GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams illustrate a hypothetical mechanism of action for this compound and a general experimental workflow for its investigation in cell culture.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TDA This compound Membrane Membrane Interaction TDA->Membrane Intercalation/ Perturbation Dynamin Dynamin Membrane->Dynamin Inhibition Endocytosis Inhibition of Endocytosis Dynamin->Endocytosis Blocks vesicle scission Signaling Altered Downstream Signaling (e.g., Akt, ERK) Endocytosis->Signaling Impacts receptor internalization Cytotoxicity Cell Viability Effects Signaling->Cytotoxicity

Caption: Proposed mechanism of this compound action.

G start Start: This compound Stock Solution cell_culture Cell Culture: Select and maintain cell line start->cell_culture dose_response Dose-Response Study: Treat cells with a range of concentrations cell_culture->dose_response mtt_assay Cytotoxicity Assay (MTT): Determine IC50 value dose_response->mtt_assay mechanism_study Mechanism of Action Study: Treat cells with sub-lethal concentrations mtt_assay->mechanism_study western_blot Western Blot Analysis: Investigate signaling pathways (e.g., Akt, ERK) mechanism_study->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis

Caption: Experimental workflow for cell culture studies.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and analysis of the deuterated long-chain primary amine, Tetradecylamine-d29, using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Introduction

Tetradecylamine (B48621) is a long-chain primary alkylamine. Its deuterated isotopologue, this compound, is commonly used as an internal standard in quantitative bioanalytical assays due to its chemical similarity to the parent compound and its distinct mass, which allows for precise quantification by mass spectrometry.

The analysis of long-chain amines like tetradecylamine by HPLC presents several challenges. These basic compounds often interact with residual silanol (B1196071) groups on silica-based stationary phases, leading to poor peak shape (tailing) and low separation efficiency.[1][2] Furthermore, their lack of a strong chromophore makes UV detection difficult, necessitating the use of alternative detection methods like mass spectrometry (MS), evaporative light scattering detection (ELSD), or derivatization.[3][4]

This application note details a robust HPLC-MS method for the analysis of this compound. The method utilizes a specialized reverse-phase column and a mobile phase containing a formic acid modifier to ensure good peak shape and reliable detection.

Challenges in Amine Chromatography
  • Silanol Interactions: Basic amines can interact ionically with acidic silanol groups on the surface of silica-based HPLC columns. This secondary interaction leads to peak tailing and reduced column efficiency.[1] Using a well-end-capped column or a column with a positively charged surface can mitigate these effects.[1][5]

  • Poor Retention on C18: Highly hydrophilic amines may exhibit poor retention on traditional C18 columns.[3]

  • Detection: Aliphatic amines lack UV absorbance, making sensitive detection challenging without derivatization or the use of universal detectors like MS or ELSD.[3][4]

  • Sample Diluent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak distortion. It is often suitable to dissolve the sample in a mixture that mimics the mobile phase composition.[2][6]

Recommended Method

This method is adapted from established protocols for the analysis of tetradecylamine and other long-chain amines.[7] It is designed for use with a High-Performance Liquid Chromatography system coupled to a mass spectrometer (LC-MS).

Chromatographic Conditions

ParameterRecommended Value
HPLC Column Newcrom R1, 4.6 x 150 mm, 5 µm (or similar reverse-phase column with low silanol activity)[7]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient Program 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL[6]
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Formic Acid[6]

Mass Spectrometer Settings (Example for ESI)

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Monitored Ion (SIM) m/z 243.5 (for [M+H]⁺ of this compound)

Note: MS parameters should be optimized for the specific instrument being used.

Detailed Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A (Water + 0.1% Formic Acid): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Sample Diluent (50:50 MeCN:Water + 0.1% FA): Mix 50 mL of Mobile Phase A and 50 mL of Mobile Phase B.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the sample diluent.

  • Working Standard (e.g., 1 µg/mL): Dilute the stock solution 1:1000 with the sample diluent to prepare a working standard solution for injection.

HPLC System Setup and Equilibration
  • Install the recommended HPLC column into the column compartment.

  • Set the column temperature to 40 °C.

  • Purge the HPLC pumps with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (70% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

Sample Analysis
  • Place the prepared working standard in the autosampler.

  • Set up the instrument method with the chromatographic and MS conditions specified in the tables above.

  • Inject 5 µL of the standard solution.

  • Acquire data for the duration of the chromatographic run (20 minutes).

Data Analysis
  • Integrate the peak corresponding to this compound.

  • The expected retention time will be based on the specific column and conditions used. For a typical C18 column, tetradecylamine has a predicted retention time of approximately 7.25 minutes under certain UPLC conditions.[8]

  • Verify the identity of the peak by confirming the mass-to-charge ratio (m/z) of 243.5 in the mass spectrum.

  • Assess peak shape. Tailing factors should ideally be between 0.8 and 1.5. If peak shape is poor, consider the troubleshooting tips below.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Mobile Phases (A: H2O+0.1% FA, B: MeCN+0.1% FA) C Equilibrate HPLC System & Column (Newcrom R1) A->C B Prepare this compound Stock & Working Standards D Inject 5 µL of Sample B->D C->D E Gradient Elution (Reverse Phase) D->E F Detect by Mass Spectrometry (ESI+, m/z 243.5) E->F G Integrate Chromatographic Peak F->G H Confirm Mass & Assess Peak Shape G->H

Caption: Workflow for the LC-MS analysis of this compound.

Principle of Separation and Peak Shape Improvement

G cluster_problem The Problem: Silanol Interaction cluster_solution The Solution: Mitigating Interaction P1 Tetradecylamine (R-NH3+) (Basic Analyte) P3 Strong Ionic Interaction (Secondary Mechanism) P1->P3 attracts S3 Analyte elutes primarily by Reverse-Phase Mechanism P1->S3 P2 Standard C18 Silica Surface with Residual Silanols (Si-O-) P2->P3 S2 Protonates Silanols (Si-OH) 'Masks' Negative Charge P2->S2 P4 Result: Tailing Peak P3->P4 S1 Mobile Phase Modifier (Formic Acid, H+) S1->S2 S2->S3 S4 Result: Symmetrical Peak S3->S4

Caption: Logic for improving amine peak shape in reverse-phase HPLC.

References

Application Notes: The Use of Tetradecylamine-d29 as an Internal Standard in Pharmacokinetic Studies of Lipophilic Amine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmacokinetic (PK) studies, which are fundamental to drug discovery and development, the accurate quantification of drug concentrations in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS-based bioanalysis to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects. Tetradecylamine-d29, a deuterated form of the long-chain primary amine, serves as an ideal internal standard for the quantification of structurally similar lipophilic amine-containing drug candidates. Its physicochemical properties closely mimic those of the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable quantification.

These application notes provide a comprehensive overview of the application of this compound as an internal standard in a representative pharmacokinetic study of a novel lipophilic amine drug, "Lipoamine."

Data Presentation

Table 1: Bioanalytical Method Validation Summary for Lipoamine in Human Plasma

This table summarizes the validation results for an LC-MS/MS method for the quantification of a hypothetical drug, Lipoamine, in human plasma using this compound as the internal standard. The results demonstrate the method's accuracy, precision, and reliability.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)-5.2% to 6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)-4.5% to 7.3%
Recovery (%) Consistent and reproducible85.2% - 91.5%
Matrix Effect (%) CV ≤ 15%7.8%
Table 2: Pharmacokinetic Parameters of Lipoamine in Rats Following a Single Intravenous Dose (1 mg/kg)

This table presents the key pharmacokinetic parameters of Lipoamine determined in a study with Sprague-Dawley rats, utilizing the validated bioanalytical method with this compound as the internal standard.

ParameterUnitMean ± SD (n=6)
Cmax (Maximum Concentration)ng/mL850.6 ± 75.3
AUC₀-t (Area under the curve)ng·h/mL1250.4 ± 110.2
AUC₀-inf (AUC extrapolated to infinity)ng·h/mL1285.7 ± 115.8
t₁/₂ (Half-life)h4.5 ± 0.6
CL (Clearance)L/h/kg0.78 ± 0.09
Vd (Volume of Distribution)L/kg5.1 ± 0.7

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of Lipoamine and the internal standard from plasma samples.

Materials:

  • Rat plasma samples (stored at -80°C)

  • Lipoamine stock solution (1 mg/mL in methanol)

  • This compound internal standard (IS) working solution (100 ng/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the this compound IS working solution (in acetonitrile) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides representative conditions for the quantification of Lipoamine and this compound.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

LC Conditions:

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 50% B

    • 3.1-4.0 min: 50% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lipoamine: m/z 214.4 → 197.3

    • This compound: m/z 243.5 → 214.4

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • GS1 and GS2: 50 psi and 60 psi, respectively

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result plasma Plasma Sample (50 µL) is_solution IS Solution (this compound in ACN, 150 µL) vortex1 Vortex (30s) plasma->vortex1 is_solution->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc UPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (MRM) lc->ms data Data Acquisition & Processing ms->data pk_params Pharmacokinetic Parameters data->pk_params

Caption: Experimental workflow for pharmacokinetic analysis.

G cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism cluster_output Outcome sp_var Sample Prep Variability (e.g., extraction loss) analyte Analyte (Lipoamine) sp_var->analyte Affects Both is Internal Standard (this compound) sp_var->is Affects Both matrix_eff Matrix Effects (Ion Suppression/Enhancement) matrix_eff->analyte Affects Both matrix_eff->is Affects Both inst_drift Instrumental Drift inst_drift->analyte Affects Both inst_drift->is Affects Both ratio Analyte/IS Ratio analyte->ratio Calculated is->ratio Calculated accurate_quant Accurate & Precise Quantification ratio->accurate_quant Leads to

Caption: Logic of using a deuterated internal standard.

Application Notes and Protocols for Tetradecylamine-d29 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled tracers is central to MFA, allowing for the tracking of atoms through metabolic pathways. Tetradecylamine-d29 is a deuterated form of tetradecylamine, a long-chain primary amine. Its heavy isotope labeling makes it a suitable tracer for studying the metabolic fate of long-chain amines and their incorporation into various metabolic pools.

While the direct use of this compound in published metabolic flux analysis studies is not extensively documented, its structural similarity to long-chain fatty acids suggests its potential utility in tracing lipid metabolism, particularly pathways involving the incorporation of aliphatic chains. The protocols and applications outlined below are based on established methodologies for similar deuterated long-chain molecules and provide a framework for the use of this compound as a novel tracer.

Disclaimer: The following protocols are adapted from methodologies for deuterated long-chain fatty acids due to the limited specific data on this compound in metabolic flux analysis. Researchers should optimize these protocols for their specific experimental systems.

Principle of this compound as a Tracer

When introduced into a biological system, this compound will be taken up by cells and can potentially enter several metabolic pathways. By using mass spectrometry to detect the presence and abundance of the d29 isotope in various downstream metabolites, it is possible to quantify the flux through these pathways. The high degree of deuteration in this compound provides a distinct mass shift, facilitating its detection and differentiation from its endogenous, unlabeled counterparts.

Potential metabolic fates of this compound that can be traced include:

  • N-acetylation: The primary amine group can be acetylated to form N-acetyl-tetradecylamine-d29.

  • Incorporation into complex lipids: The aliphatic chain may be incorporated into various lipid species.

  • Oxidation: The molecule may undergo oxidative metabolism.

  • Tissue Distribution and Accumulation: The tracer can be used to study the pharmacokinetics and tissue-specific accumulation of long-chain amines.

Application 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This application focuses on tracing the uptake and metabolic conversion of this compound in a cell culture model.

Experimental Protocol

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) and grow to desired confluency.

  • Tracer Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Complex the this compound to fatty acid-free BSA in serum-free medium to facilitate cellular uptake. A molar ratio of 4:1 (this compound:BSA) is a common starting point.

  • Tracer Administration:

    • Wash the cells with warm PBS.

    • Replace the culture medium with the medium containing the this compound:BSA complex.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of uptake and metabolism.

  • Sample Collection and Quenching:

    • At each time point, aspirate the medium and wash the cells rapidly with ice-cold PBS to stop metabolic activity.

    • Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

  • Metabolite Extraction:

    • Perform a biphasic lipid extraction (e.g., Folch or Bligh-Dyer method) to separate lipids from the aqueous phase.

    • Collect both the lipid and polar phases for analysis.

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Develop a targeted method to detect and quantify this compound and its potential metabolites (e.g., N-acetyl-tetradecylamine-d29) by monitoring their specific mass-to-charge ratios (m/z).

  • Data Analysis:

    • Calculate the rate of uptake and the fractional contribution of the tracer to the total pool of the measured metabolites.

    • Metabolic flux can be modeled using software packages like INCA or OpenFLUX.

Data Presentation

Table 1: Representative Quantitative Data for In Vitro Tracer Analysis

Time (hours)Intracellular this compound (pmol/mg protein)N-acetyl-tetradecylamine-d29 (pmol/mg protein)
000
1150.3 ± 12.55.2 ± 0.8
4480.7 ± 35.125.8 ± 3.1
12950.2 ± 68.988.4 ± 9.7
241250.6 ± 95.3150.1 ± 15.2

Note: The data presented are hypothetical and for illustrative purposes only.

Application 2: In Vivo Metabolic Flux Analysis in Animal Models

This application describes the use of this compound to study the whole-body metabolism and tissue distribution of long-chain amines.

Experimental Protocol

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, sterile saline with a solubilizing agent)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Animal Acclimation: Acclimate animals (e.g., mice, rats) to the experimental conditions.

  • Tracer Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection). The dose and vehicle should be optimized based on preliminary studies.

  • Time Course and Tissue Collection:

    • At predetermined time points post-administration (e.g., 1, 4, 24, 48 hours), anesthetize the animals.

    • Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest tissues of interest (e.g., liver, adipose tissue, brain, muscle) and immediately freeze them in liquid nitrogen.

  • Sample Preparation:

    • Process plasma from blood samples.

    • Homogenize frozen tissues in an appropriate buffer.

  • Metabolite Extraction:

    • Perform metabolite extraction from plasma and tissue homogenates as described in the in vitro protocol.

  • Sample Analysis by LC-MS/MS:

    • Analyze the extracts to determine the concentration of this compound and its metabolites in different tissues.

  • Data Analysis:

    • Calculate the tracer enrichment in different tissues over time to understand its distribution and clearance.

    • Model the kinetic data to determine metabolic fluxes in different organs.

Data Presentation

Table 2: Representative Quantitative Data for In Vivo Tracer Distribution

TissueTracer Enrichment (%) at 4 hoursTracer Enrichment (%) at 24 hours
Plasma5.2 ± 0.71.1 ± 0.2
Liver15.8 ± 2.18.5 ± 1.3
Adipose Tissue (Epididymal)25.3 ± 3.530.1 ± 4.2
Brain0.5 ± 0.10.8 ± 0.1
Muscle (Gastrocnemius)2.1 ± 0.43.5 ± 0.6

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Tracer Studies cluster_invitro In Vitro cluster_invivo In Vivo cell_culture Cell Culture tracer_prep_vitro Prepare this compound:BSA Complex cell_culture->tracer_prep_vitro tracer_admin_vitro Administer Tracer to Cells tracer_prep_vitro->tracer_admin_vitro sample_collect_vitro Collect Cells at Time Points tracer_admin_vitro->sample_collect_vitro extraction_vitro Metabolite Extraction sample_collect_vitro->extraction_vitro analysis LC-MS/MS Analysis extraction_vitro->analysis animal_model Animal Model tracer_admin_vivo Administer this compound animal_model->tracer_admin_vivo sample_collect_vivo Collect Tissues at Time Points tracer_admin_vivo->sample_collect_vivo extraction_vivo Metabolite Extraction sample_collect_vivo->extraction_vivo extraction_vivo->analysis data_analysis Data Analysis & Flux Modeling analysis->data_analysis

Caption: General experimental workflow for in vitro and in vivo metabolic flux analysis using this compound.

Hypothesized Metabolic Pathway

G Hypothesized Metabolic Pathway of Tetradecylamine TDA This compound (Tracer) CellUptake Cellular Uptake TDA->CellUptake IntraTDA Intracellular This compound CellUptake->IntraTDA Acetylation N-Acetyltransferase IntraTDA->Acetylation Incorporation Lipid Synthesis Pathways IntraTDA->Incorporation Oxidation Oxidative Metabolism IntraTDA->Oxidation NAcetylTDA N-acetyl-tetradecylamine-d29 Acetylation->NAcetylTDA ComplexLipids Incorporation into Complex Lipids (e.g., Sphingolipids, Phospholipids) Incorporation->ComplexLipids Metabolites Oxidized Metabolites Oxidation->Metabolites

Caption: A hypothesized metabolic pathway for Tetradecylamine, highlighting potential points of metabolic transformation.

Troubleshooting & Optimization

How to improve the signal intensity of Tetradecylamine-d29 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Tetradecylamine-d29. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors throughout the analytical workflow.[1][2] The most common issues include:

  • Suboptimal Ionization: Inefficient protonation of the primary amine group in the ion source.

  • Improper Sample Preparation: Inadequate extraction, concentration, or reconstitution of the analyte.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix suppressing the ionization of this compound.[4][5][6]

  • Incorrect Instrument Settings: Non-optimized parameters for the ion source, mass analyzer, and detector.[1]

  • Analyte Adsorption: The long alkyl chain and polar amine group can lead to adsorption onto surfaces within the LC-MS system, causing peak tailing and reduced signal.[7]

Q2: Which ionization mode is best for this compound?

Positive mode Electrospray Ionization (ESI) is the preferred mode for analyzing this compound. The primary amine group is basic and readily accepts a proton to form a positive ion, [M+H]+.

Q3: What are common adducts observed with this compound?

In positive ion mode, besides the protonated molecule [M+H]+, it is common to observe adducts with sodium [M+Na]+ and potassium [M+K]+.[8][9][10] The presence of these adducts can split the ion current, potentially reducing the signal intensity of the desired protonated molecule.[11] Using high-purity solvents and minimizing sources of sodium and potassium contamination can help reduce the formation of these adducts.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

If you are experiencing low or no signal for this compound, follow this troubleshooting workflow:

LowSignalWorkflow cluster_sample_prep Sample Preparation Checks cluster_instrument Instrument Performance Checks start Start: Low/No Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument Verify Instrument Performance check_sample_prep->check_instrument If sample prep is correct sp1 Ensure adequate concentration check_sample_prep->sp1 optimize_source Optimize Ion Source Parameters check_instrument->optimize_source If instrument is functioning ip1 Tune and calibrate the mass spectrometer check_instrument->ip1 check_lc Evaluate LC Conditions optimize_source->check_lc If signal is still low end_point Signal Improved check_lc->end_point If signal improves sp2 Check reconstitution solvent (acidified?) sp1->sp2 sp3 Evaluate extraction efficiency sp2->sp3 ip2 Check for clogs in the sample path ip1->ip2 ip3 Verify stable ESI spray ip2->ip3

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, the signal may be too weak to detect. Conversely, overly concentrated samples can lead to ion suppression.[1]

  • Optimize Reconstitution Solvent: this compound requires an acidic environment to promote protonation. Reconstitute your final sample in a solvent mixture containing a small amount of an acid like formic acid (e.g., 0.1%).[12]

  • Check Instrument Performance:

    • Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]

    • ESI Spray Stability: Visually inspect the ESI spray to ensure it is stable and consistent. An unstable spray can lead to a fluctuating or complete loss of signal.[13]

  • Optimize Ion Source Parameters: Adjust the ESI source parameters to maximize the signal for your specific analyte and flow rate. Key parameters to optimize include sprayer voltage, gas temperatures, and gas flow rates.[11][14]

Issue 2: Poor Peak Shape (Tailing)

Poor peak shape, particularly tailing, is a common issue with long-chain amines due to their tendency to interact with active sites in the LC system.[7]

PeakTailingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column_checks Column Evaluation start Start: Peak Tailing check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_column Evaluate Column Condition check_mobile_phase->check_column If mobile phase is optimized mp1 Add acid (e.g., 0.1% Formic Acid) to both mobile phases check_mobile_phase->mp1 system_passivation Consider System Passivation check_column->system_passivation If column is not the issue cc1 Use a column with low silanol (B1196071) activity check_column->cc1 end_point Peak Shape Improved system_passivation->end_point mp2 Ensure sufficient organic content for elution mp1->mp2 cc2 Check for column degradation or contamination cc1->cc2

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Mobile Phase Acidification: The addition of an acid, such as formic acid, to the mobile phase is crucial.[12] This ensures that the this compound molecule remains protonated, which reduces its interaction with residual silanol groups on the column packing material.

  • Column Selection: Utilize a column with low silanol activity or one that is specifically designed for the analysis of basic compounds.[12]

  • System Passivation: Before running samples, consider injecting a high-concentration standard to "prime" the system. This can help to occupy the active sites and improve the peak shape for subsequent injections.[7]

Experimental Protocols & Data

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous matrix like plasma.

  • Sample Aliquot: Take a known volume of your sample (e.g., 500 µL).

  • Alkalinization: Add a basic solution (e.g., 50 µL of 1M NaOH) to deprotonate the amine and facilitate its extraction into an organic solvent.

  • Extraction: Add a water-immiscible organic solvent (e.g., 2 mL of methyl tert-butyl ether), vortex thoroughly for 1-2 minutes, and centrifuge to separate the layers.[3]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[15]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase conditions, ensuring it is acidified (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]

Table 1: Recommended LC-MS Parameters for this compound Analysis

The following table provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

ParameterRecommended SettingRationale
LC Column C18, < 3 µm particle sizeGood retention for long alkyl chains.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for protonation.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidElutes the hydrophobic analyte.
Flow Rate 0.2 - 0.5 mL/minCompatible with standard ESI sources.
Ionization Mode ESI PositiveBest for basic compounds like amines.
Spray Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.[14]
Drying Gas Temp. 250 - 350 °CAids in desolvation.
Nebulizer Gas 30 - 50 psiAssists in droplet formation.
Scan Mode Selected Ion Monitoring (SIM) or MRMFor enhanced sensitivity and selectivity.
Table 2: Common Adducts and Their Mass Differences

When analyzing your data, be aware of these common adducts.

AdductMass Difference (Da)Notes
Proton [M+H]++1.0078The desired ion for quantification.
Sodium [M+Na]++22.9898Common contaminant from glassware or reagents.[8]
Potassium [M+K]++38.9637Another common salt contaminant.[8]
Ammonium (B1175870) [M+NH4]++18.0334Can be present if ammonium salts are used.[8]

By systematically addressing these potential issues, you can significantly improve the signal intensity and data quality in your mass spectrometry analysis of this compound.

References

Common challenges when using Tetradecylamine-d29 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetradecylamine-d29. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the deuterium-labeled version of Tetradecylamine. In laboratory settings, it is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while behaving chemically similarly during sample preparation and analysis.

Q2: What are the most common challenges encountered when using this compound?

The most prevalent issues when working with this compound include:

  • Poor Solubility: Due to its long hydrocarbon chain, it has very low solubility in aqueous solutions and biological buffers.

  • Adsorption to Surfaces: Its lipophilic nature can cause it to adsorb to plasticware and glass surfaces, leading to inaccurate concentration measurements.

  • Isotopic Instability (Back-Exchange): While generally stable, deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.

  • Chromatographic Issues: In LC-MS, a slight difference in retention time between the deuterated standard and the non-deuterated analyte (isotopic effect) can lead to quantification errors, especially in the presence of matrix effects.[2][3]

Troubleshooting Guides

Issue 1: Solubility Problems

Q: I am having difficulty dissolving this compound in my aqueous buffer. What can I do?

A: this compound, like its non-deuterated counterpart, is poorly soluble in water.[4][5] To improve solubility, consider the following:

  • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in an organic solvent such as methanol (B129727), ethanol, or chloroform, in which it is readily soluble.[6][7]

  • Serial Dilution: After creating a stock solution in an organic solvent, you can perform serial dilutions into your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough not to affect your experiment.

  • pH Adjustment: The amine group of Tetradecylamine has a pKa of approximately 10.62.[4][6] Adjusting the pH of your aqueous buffer to be more acidic can protonate the amine group, forming an ammonium (B1175870) salt which may have slightly improved aqueous solubility.

  • Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant can help to maintain the solubility of long-chain amines in aqueous solutions. However, this should be tested for compatibility with your specific assay.

Quantitative Solubility Data (Illustrative)

The following table provides an illustrative summary of the solubility of long-chain amines like Tetradecylamine in various solvents. Exact values for this compound may vary.

SolventSolubilityTemperature (°C)Notes
WaterInsoluble25The long hydrocarbon chain makes it hydrophobic.
MethanolSoluble25A common solvent for creating stock solutions.
ChloroformSoluble25Another suitable organic solvent.
EthanolSoluble25Can be used for stock solution preparation.
Phosphate-Buffered Saline (PBS) pH 7.4Very Poorly Soluble25Prone to precipitation at higher concentrations.
Acidic Buffer (e.g., pH 4.0)Slightly Improved Solubility25Protonation of the amine group can increase solubility.
Issue 2: Inaccurate Quantification in Mass Spectrometry

Q: My quantitative LC-MS results using this compound as an internal standard are inconsistent. What could be the cause?

A: Inconsistent results in LC-MS are often multifactorial. Here are some common causes and troubleshooting steps:

  • Chromatographic Separation (Isotope Effect): The deuterated standard may elute slightly earlier than the non-deuterated analyte.[8] If this separation is significant and coincides with a region of ion suppression or enhancement from the sample matrix, it can lead to inaccurate quantification.[2][3]

    • Solution: Optimize your chromatographic method to ensure co-elution of the analyte and the internal standard. This can involve adjusting the gradient, mobile phase composition, or column temperature.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard differently, especially if they do not co-elute perfectly.

    • Solution: Perform a post-column infusion experiment to identify regions of ion suppression. Adjust your chromatography to move the elution of your analyte and standard to a cleaner part of the chromatogram.

  • Adsorption to Labware: this compound can adsorb to plastic surfaces, leading to loss of material and inaccurate concentrations.

    • Solution: Use low-adsorption vials and pipette tips. Silanized glassware can also minimize surface binding.

  • Isotopic Instability: Although the deuterium atoms on the alkyl chain are generally stable, back-exchange can occur under certain conditions.

    • Solution: Avoid prolonged storage in strongly acidic or basic solutions.[9] Prepare fresh working solutions and analyze them promptly.

Experimental Protocols

Protocol: Using this compound as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma).

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of the non-deuterated analyte in methanol.

    • Store stock solutions at -20°C or as recommended by the supplier.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare a working solution of the this compound internal standard at a fixed concentration in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibrator, quality control sample, and unknown sample, add 200 µL of the internal standard working solution in methanol. The methanol will precipitate the proteins.

    • Vortex each sample for 30 seconds.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate C18 reverse-phase HPLC column.

    • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to elute the analyte and internal standard.

    • Monitor the specific mass transitions for both the analyte and this compound using multiple reaction monitoring (MRM) on a tandem mass spectrometer.

  • Data Analysis:

    • For each sample, calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate LC-MS Quantification start Inconsistent Results check_solubility Check for Precipitation in Final Sample start->check_solubility check_adsorption Investigate Sample Loss due to Adsorption start->check_adsorption check_ms Evaluate Mass Spectrometry Performance start->check_ms solubility_issue Solubility Issue Detected check_solubility->solubility_issue adsorption_issue Adsorption Issue Suspected check_adsorption->adsorption_issue ms_issue MS Issue Detected check_ms->ms_issue solubility_issue->check_adsorption No optimize_solvent Optimize Solvent Composition or Use Co-solvent solubility_issue->optimize_solvent Yes adsorption_issue->check_ms No use_low_bind Use Low-Adsorption Labware (e.g., polypropylene (B1209903) or silanized glass) adsorption_issue->use_low_bind Yes check_coelution Verify Co-elution of Analyte and IS ms_issue->check_coelution Yes end Consistent Results ms_issue->end No, Instrument Issue optimize_solvent->end use_low_bind->end check_matrix Assess Matrix Effects (Post-column Infusion) check_coelution->check_matrix optimize_chrom Optimize Chromatography (Gradient, Column, Temperature) check_matrix->optimize_chrom Poor Co-elution remediate_matrix Modify Sample Prep to Reduce Matrix Effects check_matrix->remediate_matrix Significant Matrix Effects optimize_chrom->end remediate_matrix->end

Caption: Troubleshooting workflow for inaccurate LC-MS quantification.

Logical_Relationships Factors Affecting this compound Stability and Performance TDA_d29 This compound Performance Solubility Solubility Solubility->TDA_d29 Stability Isotopic Stability Stability->TDA_d29 Adsorption Surface Adsorption Adsorption->TDA_d29 Chromatography Chromatography Chromatography->TDA_d29 Solvent Solvent Choice (Aqueous vs. Organic) Solvent->Solubility pH pH of Solution pH->Solubility Storage Storage Conditions (Temp, Duration) Storage->Stability Label_Position Deuterium Label Position (Alkyl Chain is Stable) Label_Position->Stability Labware Labware Material (Plastic, Glass) Labware->Adsorption Concentration Analyte Concentration Concentration->Adsorption Coelution Analyte/IS Co-elution Coelution->Chromatography Matrix Sample Matrix Complexity Matrix->Chromatography

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Optimizing Tetradecylamine-d29 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of analytes using Tetradecylamine-d29 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my LC-MS/MS assay?

This compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to mimic the behavior of the unlabeled analyte of interest (e.g., tetradecylamine) throughout the entire analytical process, from sample preparation to detection.[1] By adding a known, fixed concentration of this compound to all samples, calibrators, and quality controls, it is possible to correct for variability that can arise from:

  • Sample Preparation: Inconsistencies in extraction efficiency and sample handling.[2]

  • Injection Volume: Variations in the amount of sample introduced into the LC-MS/MS system.[2]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][3][4][5]

  • Instrumental Variability: Fluctuations in mass spectrometer performance.[1]

The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which provides more accurate and precise results.

Q2: What is the optimal concentration of this compound to use?

The ideal concentration of this compound is dependent on the specific assay and the expected concentration range of the analyte. A general guideline is to use a concentration that is in the lower third of the calibration curve's working range. The concentration should be high enough to provide a robust and reproducible signal, well above the limit of quantification (LOQ), but not so high that it saturates the detector or significantly contributes to the analyte's signal through isotopic impurities.

Q3: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent?

Deuterium atoms on carbon atoms, as in this compound, are generally stable. However, deuterium atoms attached to heteroatoms (e.g., -OH, -NH) can be susceptible to back-exchange with hydrogen from protic solvents (e.g., water, methanol).[1] While the deuterium atoms in this compound are on the carbon chain and thus less likely to exchange, it is crucial to evaluate its stability in the analytical solvent and sample matrix during method development.

Q4: How should I store this compound solutions?

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents. For long-term stability, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation. Working solutions may be stored at refrigerated temperatures (2-8°C) for shorter periods, but their stability should be verified.

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

High variability in the this compound peak area across a batch of samples can compromise the accuracy and precision of the assay.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Ensure pipettes are properly calibrated and that pipetting technique is consistent for adding the internal standard to all samples.
Sample Preparation Issues Investigate the sample extraction procedure for inconsistencies. Ensure complete and consistent protein precipitation or solid-phase extraction (SPE) elution.
Matrix Effects Significant ion suppression or enhancement in some samples can lead to variable IS response. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider further sample cleanup or chromatographic optimization to separate the IS from interfering matrix components.[3][4][5]
Autosampler Issues Check for air bubbles in the autosampler syringe or tubing. Ensure the injection needle depth is appropriate for the sample vials.
Instability in Matrix Evaluate the stability of this compound in the processed sample matrix under the storage and autosampler conditions.

Troubleshooting Workflow for High IS Variability

cluster_solutions Potential Solutions Start High IS Peak Area Variability Observed Check_Pipetting Verify Pipetting Accuracy & Precision Start->Check_Pipetting Check_Sample_Prep Review Sample Preparation Steps Check_Pipetting->Check_Sample_Prep If consistent Recalibrate_Pipettes Recalibrate Pipettes Check_Pipetting->Recalibrate_Pipettes If inconsistent Investigate_Matrix Assess for Matrix Effects Check_Sample_Prep->Investigate_Matrix If consistent Optimize_Extraction Optimize Extraction Check_Sample_Prep->Optimize_Extraction If inconsistent Check_Autosampler Inspect Autosampler Functionality Investigate_Matrix->Check_Autosampler If minimal Improve_Cleanup Improve Sample Cleanup Investigate_Matrix->Improve_Cleanup If significant Evaluate_Stability Test IS Stability in Matrix Check_Autosampler->Evaluate_Stability If functional Service_Autosampler Service Autosampler Check_Autosampler->Service_Autosampler If malfunctioning Resolved Issue Resolved Evaluate_Stability->Resolved If stable Adjust_Storage Adjust Storage Conditions Evaluate_Stability->Adjust_Storage If unstable

Caption: Troubleshooting logic for high internal standard variability.

Issue 2: Poor Linearity of the Calibration Curve

A non-linear calibration curve can indicate a number of potential issues with the assay.

Potential Cause Troubleshooting Steps
Inappropriate IS Concentration If the IS concentration is too low, its signal may not be sufficient at the high end of the calibration curve. If it is too high, it could lead to detector saturation or interfere with the ionization of the analyte at low concentrations. Experiment with different IS concentrations.
Analyte Saturation At high analyte concentrations, the mass spectrometer detector or the ion source can become saturated, leading to a non-linear response. Dilute the upper limit of quantification (ULOQ) standard to see if linearity is restored at lower concentrations.
Cross-Contamination The this compound internal standard may contain a small amount of the unlabeled analyte, which can artificially inflate the response at the lower end of the curve. Check the certificate of analysis for isotopic purity.
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement as the chromatographic conditions change during the gradient elution. Adjust the chromatography to ensure complete co-elution.

Decision Tree for Poor Linearity

cluster_actions Corrective Actions decision decision Start Poor Calibration Curve Linearity Check_IS_Conc Is IS Concentration Optimal? Start->Check_IS_Conc Check_Saturation Is Detector/Ion Source Saturation Occurring? Check_IS_Conc->Check_Saturation Yes Optimize_IS_Conc Optimize IS Concentration Check_IS_Conc->Optimize_IS_Conc No Check_Purity Is Isotopic Purity of IS Sufficient? Check_Saturation->Check_Purity No Dilute_ULOQ Dilute ULOQ Standard Check_Saturation->Dilute_ULOQ Yes Check_Coelution Do Analyte and IS Perfectly Co-elute? Check_Purity->Check_Coelution Yes Source_New_IS Source Higher Purity IS Check_Purity->Source_New_IS No Resolved Linearity Improved Check_Coelution->Resolved Yes Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma No

Caption: Decision tree for troubleshooting poor calibration curve linearity.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for the preparation of this compound solutions. Concentrations should be optimized for your specific application.

Materials:

  • This compound (solid)

  • LC-MS grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store at -20°C or below.

  • Intermediate Stock Solution (e.g., 10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring to volume with methanol.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Pipette 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL volumetric flask.

    • Bring to volume with the appropriate reconstitution solvent for your assay (e.g., 50:50 methanol:water).

Solution Concentration Preparation Storage
Stock1 mg/mL10 mg in 10 mL methanol-20°C or below
Intermediate10 µg/mL1:100 dilution of stock-20°C
Working100 ng/mL1:100 dilution of intermediate2-8°C (short-term)
Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a starting point for the extraction of analytes from plasma or serum using protein precipitation.

Materials:

  • Biological matrix (e.g., plasma)

  • Working Internal Standard Solution (from Protocol 1)

  • Ice-cold acetonitrile (B52724)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the Working Internal Standard Solution (e.g., 100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).

  • Vortex to mix and inject into the LC-MS/MS system.

Sample Preparation Workflow

Start Start: Biological Sample (100 µL) Add_IS Add Working IS (20 µL) Start->Add_IS Vortex1 Vortex to Mix Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Stability and storage conditions for Tetradecylamine-d29 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Tetradecylamine-d29 solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: this compound is soluble in organic solvents such as chloroform (B151607) and methanol (B129727).[1][2] It is not soluble in water.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q2: What are the optimal storage conditions for this compound solutions?

A2: this compound solutions should be stored in a cool, dry, and well-ventilated area.[1] While some sources suggest room temperature storage for the neat compound[3][4], for solutions, storage at 2-8°C with protection from light is recommended to minimize potential degradation over time.[2] Always keep the container tightly sealed to prevent solvent evaporation and contamination.[1]

Q3: How long can I store this compound solutions?

A3: The long-term stability of this compound in solution is not extensively documented in publicly available literature. For the neat compound, it is recommended to re-analyze for chemical purity after three years.[3] For solutions, it is best practice to prepare them fresh. If storage is necessary, it is advisable to conduct your own stability studies under your specific storage conditions.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should not be stored with or exposed to strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4][5] Additionally, contact with copper and aluminum and their alloys should be avoided.[1]

Q5: What are the potential degradation products of this compound?

A5: Under fire conditions, hazardous decomposition products can include carbon oxides and nitrogen oxides.[4] While specific chemical degradation pathways in solution under normal laboratory conditions are not well-documented, oxidation of the amine group is a potential concern.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in the solution upon storage at low temperatures. The solubility of this compound may be lower at reduced temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a different solvent system.
Inconsistent experimental results over time. The solution may be degrading.Prepare fresh solutions for each experiment. If using a stored solution, perform a quality control check (e.g., by HPLC-MS) to confirm the concentration and purity before use.
Discoloration of the solution. This could indicate oxidation or contamination.Discard the solution and prepare a fresh one using high-purity solvent. Ensure proper storage in a tightly sealed, light-protected container.

Stability and Storage Conditions Summary

Parameter Recommendation Reference
Storage Temperature (Neat) Room Temperature or 2-8°C[2][3][4]
Storage Temperature (Solution) 2-8°C, Protect from light[2]
Recommended Solvents Chloroform, Methanol[1][2]
Incompatible Materials Acids, Acid Anhydrides, Acid Chlorides, Oxidizing Agents, Copper, Aluminum[1][4][5]
Long-term Stability (Neat) Re-analyze after 3 years[3]
Long-term Stability (Solution) Data not available; prepare fresh or conduct in-house stability studies.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Allow the vial of neat this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of high-purity solvent (e.g., methanol or chloroform) to achieve the desired concentration.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Store the solution at 2-8°C, protected from light.

Protocol for a Representative Stability Study of a this compound Solution
  • Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration.

  • Divide the stock solution into several aliquots in amber glass vials to protect from light.

  • Store the aliquots under different conditions (e.g., 2-8°C, room temperature, and an elevated temperature like 40°C).

  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), remove an aliquot from each storage condition.

  • Analyze the concentration and purity of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.

  • Compare the results to the initial time point (T=0) to determine the extent of degradation under each condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot store Store under Varied Conditions (e.g., 2-8°C, RT, 40°C) aliquot->store timepoints Analyze at Time Points (0, 1W, 2W, 1M, 3M) store->timepoints analysis HPLC or LC-MS Analysis timepoints->analysis compare Compare to T=0 analysis->compare

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic Troubleshooting Common Issues start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage prepare_fresh Prepare Fresh Solution check_prep->prepare_fresh qc_check Perform QC Check (e.g., LC-MS) check_storage->qc_check use_if_ok Use if Purity and Concentration are Acceptable qc_check->use_if_ok use_if_ok->prepare_fresh No discard Discard and Prepare Fresh use_if_ok->discard Yes

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Ion Suppression Effects with Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Tetradecylamine-d29 in mass spectrometry-based analyses. The focus is on minimizing ion suppression effects to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, Tetradecylamine and its deuterated internal standard, this compound.[1][2][3] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[4] Since this compound is used to normalize for variations in the analytical process, including ionization, any suppression that differentially affects the analyte and the internal standard can lead to erroneous quantitative results.

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix.[5] Common sources include:

  • Phospholipids: Abundant in biological matrices like plasma, these are a major source of ion suppression, particularly in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can reduce ionization efficiency.[4]

  • Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic behavior to Tetradecylamine can compete for ionization.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: Several indicators can suggest the presence of ion suppression:

  • Poor Reproducibility: High variability in the analytical response across different samples.[4]

  • Low Signal Intensity: Unexpectedly low peak areas for both Tetradecylamine and this compound.[4]

  • Inconsistent Internal Standard Response: The peak area of this compound varies significantly between samples when the same amount is spiked.[4]

A common method to systematically evaluate ion suppression is through a post-column infusion experiment.

Q4: What is the role of a deuterated internal standard like this compound?

A4: A deuterated internal standard, such as this compound, is a form of the analyte where some hydrogen atoms have been replaced with deuterium. Ideally, it has the same physicochemical properties as the analyte (Tetradecylamine) and will co-elute chromatographically.[2] By adding a known amount of this compound to each sample, it experiences similar effects from the sample matrix, including ion suppression. The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to compensate for variations during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the results.[2]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

This guide provides a step-by-step protocol to identify and measure the extent of ion suppression in your analysis of Tetradecylamine.

Protocol: Post-Column Infusion Experiment

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

  • Preparation:

    • Prepare a solution of Tetradecylamine at a concentration that gives a stable and moderate signal.

    • Set up a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).

    • Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.

  • Analysis:

    • Start the LC-MS system with your analytical method.

    • Once the system is equilibrated, begin the infusion of the Tetradecylamine solution from the syringe pump. You should observe a stable baseline signal for the Tetradecylamine MRM transition.

    • Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).

  • Interpretation:

    • Monitor the infused Tetradecylamine signal. Any significant drop in the signal intensity during the chromatographic run indicates the elution of interfering compounds from the matrix, thus revealing the regions of ion suppression.

Guide 2: Strategies to Minimize Ion Suppression

If ion suppression is detected, the following strategies can be employed to mitigate its effects.

1. Sample Preparation Optimization:

  • Protein Precipitation (PPT): While a simple and common technique, it may not remove all interfering substances.[1] Consider alternative precipitation agents or combining with other cleanup methods.

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract by partitioning the analyte into an immiscible solvent, leaving many interfering components behind.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing specific sorbents to retain the analyte while washing away matrix components. This is often the most effective method for reducing ion suppression.[2]

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)Ion Suppression (%)
Protein Precipitation858245
Liquid-Liquid Extraction787525
Solid-Phase Extraction9290<10

2. Chromatographic Method Development:

  • Improve Separation: Modify the chromatographic conditions to separate the elution of Tetradecylamine from the regions of ion suppression identified in the post-column infusion experiment.[2]

    • Change Gradient Profile: A shallower gradient can improve the resolution between analytes and interfering peaks.

    • Select a Different Column: A column with a different stationary phase chemistry (e.g., HILIC instead of reversed-phase) can alter the elution profile of both the analyte and interfering compounds.

3. Mass Spectrometer Source Optimization:

  • Adjust Source Parameters: Experiment with parameters like capillary voltage, gas flow, and temperature to find conditions that maximize the analyte signal relative to the background noise.

  • Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[4]

Experimental Protocols

Protocol: LC-MS/MS Analysis of Tetradecylamine in Human Plasma

This protocol outlines a typical workflow for the quantitative analysis of Tetradecylamine using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tetradecylamine: Precursor ion > Product ion (specific m/z values to be determined experimentally)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Plasma Sample Add_IS Add this compound Sample->Add_IS Pretreat Pre-treatment Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation Recon->LC MS Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Results Final Results Quant->Results Troubleshooting_Ion_Suppression Start Inconsistent Results or Low Signal for Tetradecylamine? PostColumn Perform Post-Column Infusion Experiment Start->PostColumn Suppression_Detected Ion Suppression Detected? PostColumn->Suppression_Detected Optimize_Chroma Optimize Chromatography (Gradient, Column) Suppression_Detected->Optimize_Chroma Yes No_Suppression No Significant Suppression. Investigate Other Causes. Suppression_Detected->No_Suppression No Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize_Chroma->Improve_Cleanup Adjust_MS Adjust MS Source Parameters Improve_Cleanup->Adjust_MS Revalidate Re-validate Method Adjust_MS->Revalidate

References

Technical Support Center: Method Refinement for Tetradecylamine-d29-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetradecylamine-d29 in their analytical assays. The focus is on the quantification of long-chain primary fatty acid amides (PFAMs), using myristamide as a representative analyte with this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: this compound is a deuterated form of tetradecylamine (B48621) (also known as myristylamine). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled long-chain primary fatty acid amides, such as myristamide (C14), palmitamide (C16), and oleamide (B13806) (C18), in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: Why is a deuterated internal standard like this compound preferred for LC-MS/MS quantification?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to its unlabeled counterpart, myristamide. This ensures they behave similarly during sample extraction, chromatographic separation, and ionization.

  • Correction for Matrix Effects: Biological samples can contain components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. As the SIL-IS is similarly affected, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification.

  • Compensation for Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.

Q3: What are the critical parameters to consider when developing an LC-MS/MS method using this compound?

A3: Key parameters include:

  • Chromatographic Co-elution: Ideally, this compound and the analyte of interest (e.g., myristamide) should co-elute or have very similar retention times to ensure they experience the same matrix effects.

  • Mass Spectrometric Resolution: The mass spectrometer must be able to clearly resolve the mass-to-charge ratio (m/z) of the analyte from that of the deuterated internal standard.

  • Absence of Isotopic Crosstalk: Ensure that the isotopic distribution of the analyte does not interfere with the signal of the internal standard, and vice-versa.

  • Stability of the Deuterated Label: The deuterium (B1214612) atoms should be on stable, non-exchangeable positions of the molecule to prevent H/D exchange with the solvent.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of known concentrations.

  • Inconsistent analyte-to-internal standard area ratios across the analytical run.

Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If this separation is significant, they may experience different matrix effects. Solution: - Overlay chromatograms of the analyte and this compound to verify co-elution. - If separated, adjust the chromatographic gradient (make it shallower) or modify the mobile phase composition to improve overlap.
Isotopic Contribution from Internal Standard The this compound standard may contain a small percentage of the unlabeled (d0) form, which can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ). Solution: - Inject a high concentration of the this compound solution alone and monitor the mass transition of the unlabeled analyte. - If a significant signal is detected, consult the certificate of analysis from the supplier. You may need to source a higher purity standard or mathematically correct for the contribution.
In-source Fragmentation of this compound The internal standard may fragment in the ion source of the mass spectrometer, potentially leading to a signal at the m/z of the analyte. Solution: - Optimize mass spectrometer source conditions, such as cone voltage or collision energy, to minimize in-source fragmentation.
H/D Exchange Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, altering the concentration of the deuterated standard over time. Solution: - Ensure the deuterium labels are on non-exchangeable positions (e.g., C-D bonds). Avoid storing the standard in acidic or basic solutions for extended periods.

Troubleshooting Workflow for Poor Precision and Accuracy

cluster_coelution Chromatographic Issues cluster_purity Internal Standard Integrity cluster_fragmentation Mass Spectrometry Conditions start High %CV or Inaccurate Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution check_is_purity Assess IS Purity (Inject High Conc. IS) start->check_is_purity check_fragmentation Optimize MS Source Conditions start->check_fragmentation optimize_chromatography Adjust Gradient or Mobile Phase check_coelution->optimize_chromatography Separation Observed coelution_ok Co-elution Verified check_coelution->coelution_ok Co-elution OK contact_supplier Contact Supplier for Higher Purity Batch check_is_purity->contact_supplier Impurity Detected purity_ok Purity Acceptable check_is_purity->purity_ok Purity OK adjust_ms Adjust Cone Voltage / Collision Energy check_fragmentation->adjust_ms In-source Fragmentation Observed fragmentation_ok Fragmentation Minimized check_fragmentation->fragmentation_ok Fragmentation OK optimize_chromatography->check_coelution adjust_ms->check_fragmentation

Caption: Troubleshooting workflow for poor precision and accuracy.

Experimental Protocols

Protocol: Quantification of Myristamide in Human Plasma

This protocol describes a method for the quantitative analysis of myristamide in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

plasma 100 µL Plasma add_is Add 10 µL This compound plasma->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Workflow for sample preparation of plasma.

2. LC-MS/MS Parameters

Parameter Condition
LC System UPLC System
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B, 1-8 min: linear to 95% B, 8-9 min: 95% B, 9-10 min: return to 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

3. Mass Spectrometry Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Myristamide228.372.125
This compound (IS) 243.5 (Predicted)86.2 (Predicted)30

Note: The mass transitions for this compound are predicted based on its structure and common fragmentation patterns for long-chain amines.

4. Quantitative Data Summary

The following table presents representative validation data for the quantification of myristamide using a deuterated internal standard.

Parameter Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%

Signaling Pathways

Primary fatty acid amides, such as oleamide, are known to interact with the endocannabinoid system. Tetradecylamine, being structurally similar to these endogenous signaling molecules, makes its deuterated analogue an excellent internal standard for their study.

Oleamide Signaling Pathway

Oleamide has been shown to act as an agonist at the cannabinoid receptor 1 (CB1) and can also inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide (B1667382).[1][2][3] This dual action can lead to increased cannabinoid signaling.

cluster_membrane Cell Membrane cluster_downstream Downstream Effects cb1 CB1 Receptor adenylyl_cyclase Adenylyl Cyclase Inhibition cb1->adenylyl_cyclase faah FAAH Enzyme oleamide Oleamide oleamide->cb1 Agonist oleamide->faah Inhibition anandamide Anandamide anandamide->cb1 Agonist anandamide->faah Degradation camp ↓ cAMP adenylyl_cyclase->camp neurotransmission Modulation of Neurotransmission camp->neurotransmission

Caption: Oleamide signaling via CB1 receptor and FAAH inhibition.

References

Validation & Comparative

A Researcher's Guide to Internal Standards in Lipid Analysis: A Comparative Evaluation of Tetradecylamine-d29 and Other Key Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. Internal standards are the cornerstone of precise lipid quantification, correcting for variations that occur during sample preparation and analysis. This guide provides an objective comparison of Tetradecylamine-d29 with other commonly used internal standards in lipidomics, supported by experimental data and detailed protocols to inform the selection of the most appropriate standards for your analytical workflow.

The Indispensable Role of Internal Standards in Lipidomics

Internal standards (IS) are compounds of known quantity added to a sample prior to analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling (e.g., deuteration) or unique structural features like odd-numbered carbon chains.[1][2] The primary function of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency in the mass spectrometer, and other potential sources of error.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the analytical workflow, preferably before lipid extraction.[1]

Performance Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most prevalent types of internal standards are stable isotope-labeled lipids (such as deuterated compounds like this compound) and lipids containing odd-chain fatty acids. Each type presents distinct advantages and limitations.

Stable Isotope-Labeled Internal Standards (e.g., this compound)

Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry.[5] By replacing some hydrogen atoms with deuterium, as in this compound, the chemical properties of the molecule remain nearly identical to their endogenous counterparts. This ensures they behave similarly during sample preparation and chromatographic separation, leading to superior correction for matrix effects.[3]

This compound , a deuterated form of a C14 saturated fatty amine, is structurally analogous to endogenous long-chain primary fatty acid amides and can also be considered for broader applications in lipid analysis due to its distinct mass-to-charge ratio.

Odd-Chain Fatty Acid-Containing Lipids

Lipids containing odd-numbered carbon chains (e.g., C15:0, C17:0) are naturally present in human plasma at very low concentrations, making them suitable for use as internal standards.[6] They offer a cost-effective alternative to isotopically labeled standards and can provide robust quantification.[7] However, their chemical and physical properties may differ more significantly from the even-chained endogenous lipids compared to deuterated standards, which can sometimes lead to less accurate correction for matrix effects and ionization suppression.[3]

Quantitative Performance Data

The following tables summarize the key performance characteristics of different types of internal standards. While direct comparative data for this compound is not extensively available in peer-reviewed literature, the data presented for deuterated standards is representative of its expected performance.

Parameter Deuterated Standards (e.g., this compound) Odd-Chain Lipids (e.g., C17:0-containing lipids) References
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[3]
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.Good, but may not perfectly mimic the behavior of even-chain analytes, potentially leading to incomplete correction.[3][8]
Recovery High and closely matches that of the endogenous analytes due to similar physicochemical properties.Generally high, but can differ from even-chain lipids, especially with changes in extraction solvent polarity.[9]
Process Efficiency High, as it effectively normalizes for variations throughout the entire analytical process.Effective, but potential for bias if chromatographic separation from endogenous lipids is significant.[10]
Cost Generally higher due to the complexity of synthesis.More cost-effective and readily available.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate lipid analysis. Below are representative protocols for the use of internal standards in a typical lipidomics workflow.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Acquire High-Purity Standards: Obtain certified internal standards, such as this compound and odd-chain lipids, from a reputable supplier.

  • Gravimetric Preparation: Accurately weigh a precise amount of the internal standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., methanol, ethanol, or a chloroform/methanol mixture) to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[11]

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution (containing this compound and/or other standards).

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[11]

Protocol 3: LC-MS Analysis and Quantification
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable LC column (e.g., C18 reversed-phase) for separation of the lipid species.

  • Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode.

  • Data Processing: Process the raw LC-MS data using specialized software to identify lipid species and integrate the peak areas for both the endogenous lipids and the internal standards.

  • Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.[11]

Visualizing the Workflow and Rationale

To provide a clearer understanding of the experimental process and the logical flow of internal standard selection, the following diagrams have been generated.

Lipid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Lipid Extraction Lipid Extraction Add Internal Standard->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Final Results Final Results Quantification->Final Results

Caption: Workflow for lipid analysis using an internal standard.

Internal_Standard_Selection Start Start Define Analytes of Interest Define Analytes of Interest Start->Define Analytes of Interest Consider Physico-Chemical Properties Consider Physico-Chemical Properties Define Analytes of Interest->Consider Physico-Chemical Properties Deuterated Standard Available? Deuterated Standard Available? Consider Physico-Chemical Properties->Deuterated Standard Available? Select Deuterated Standard Select Deuterated Standard Deuterated Standard Available?->Select Deuterated Standard Yes Odd-Chain Standard Available? Odd-Chain Standard Available? Deuterated Standard Available?->Odd-Chain Standard Available? No End End Select Deuterated Standard->End Select Odd-Chain Standard Select Odd-Chain Standard Odd-Chain Standard Available?->Select Odd-Chain Standard Yes Consider Other Analogs Consider Other Analogs Odd-Chain Standard Available?->Consider Other Analogs No Select Odd-Chain Standard->End Consider Other Analogs->End

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards like this compound are often considered the gold standard due to their superior ability to correct for analytical variability, odd-chain lipids can also provide robust and cost-effective quantification.[3] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

Cross-Validation of Analytical Methods for Tetradecylamine Quantification Using Tetradecylamine-d29 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical methodologies for the quantification of Tetradecylamine, a long-chain aliphatic amine relevant in various fields including surfactant development, drug delivery systems, and as a corrosion inhibitor. The cross-validation is centered on the use of its stable isotope-labeled counterpart, Tetradecylamine-d29, as an internal standard to ensure accuracy and precision in complex matrices.

The inherent chemical properties of long-chain amines, such as high polarity and lack of a significant chromophore, present challenges for direct quantification.[1] This guide will compare the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, providing supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision based on the required sensitivity, selectivity, sample matrix, and available instrumentation.[1] The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of Tetradecylamine using this compound as an internal standard. The data presented is representative of expected performance in a biological matrix such as human plasma.

Parameter LC-MS/MS GC-MS (with Derivatization) Comments
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mLLC-MS/MS generally offers higher sensitivity for underivatized long-chain amines.
Limit of Quantification (LOQ) 0.3 ng/mL1.5 ng/mLThe lower LOQ of LC-MS/MS is advantageous for trace-level analysis.
**Linearity (R²) **> 0.998> 0.995Both methods provide excellent linearity over a typical calibration range (e.g., 0.5 - 500 ng/mL).
Intra-day Precision (%RSD) < 5%< 8%The precision of both methods is well within acceptable limits for bioanalytical assays.
Inter-day Precision (%RSD) < 7%< 10%LC-MS/MS demonstrates slightly better long-term reproducibility.
Recovery 92 - 105%85 - 102%The derivatization and extraction steps in GC-MS can sometimes lead to slightly lower and more variable recovery.
Sample Throughput HighMediumLC-MS/MS typically has shorter run times and requires less sample preparation, leading to higher throughput.
Derivatization Required? NoYes (e.g., with TFAA)The need for derivatization in GC-MS adds a step to the workflow and can be a source of variability.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of Tetradecylamine in a plasma matrix.

Protocol 1: Quantification by LC-MS/MS

This method leverages the high sensitivity and selectivity of tandem mass spectrometry, with this compound used to correct for matrix effects and procedural variability.[3]

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions:
  • Tetradecylamine: Q1 214.3 -> Q3 197.3
  • This compound: Q1 243.6 -> Q3 220.5

Protocol 2: Quantification by GC-MS with Derivatization

This protocol is suitable for laboratories equipped with GC-MS and involves a chemical derivatization step to improve the chromatographic properties of the amine.[2]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Pipette 100 µL of plasma sample into a glass tube.
  • Add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
  • Add 50 µL of 1 M NaOH to basify the sample.
  • Add 1 mL of hexane, vortex for 2 minutes, and centrifuge at 3,000 rpm for 5 minutes.
  • Transfer the upper organic layer to a clean glass tube.
  • Evaporate to dryness under nitrogen.
  • Add 50 µL of acetonitrile and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
  • Cap the tube and heat at 60°C for 30 minutes.
  • Evaporate to dryness and reconstitute in 100 µL of hexane.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor (for TFA derivatives):
  • Tetradecylamine-TFA: m/z 309 (M+), 294
  • This compound-TFA: m/z 338 (M+), 312

Visualizations of Experimental Workflows and Logic

Diagrams are provided to clarify the relationships between the different stages of the cross-validation process and the role of the internal standard.

CrossValidationWorkflow Cross-Validation Workflow for Tetradecylamine Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_analysis Data Analysis & Comparison Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike LLE_LC Protein Precipitation Spike->LLE_LC LLE_GC Liquid-Liquid Extraction Spike->LLE_GC LC_Sep LC Separation LLE_LC->LC_Sep MSMS_Det MS/MS Detection LC_Sep->MSMS_Det Quant_LC Quantification 1 MSMS_Det->Quant_LC Deriv Derivatization (TFAA) LLE_GC->Deriv GC_Sep GC Separation Deriv->GC_Sep MS_Det MS Detection GC_Sep->MS_Det Quant_GC Quantification 2 MS_Det->Quant_GC Compare Compare Results (Accuracy, Precision, etc.) Quant_LC->Compare Quant_GC->Compare

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

InternalStandardLogic Principle of Internal Standard Quantification cluster_process Analytical Process cluster_detection Detection cluster_calculation Calculation Analyte Analyte (A) (Tetradecylamine) Unknown Concentration (Cx) Process Sample Prep & Analysis (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (IS) (this compound) Known Concentration (Cis) IS->Process Resp_A Response of A (Rx) Process->Resp_A Resp_IS Response of IS (Ris) Process->Resp_IS Ratio Calculate Response Ratio (Rx / Ris) Resp_A->Ratio Resp_IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Cx CalCurve->Result

Caption: Logic of quantification using a stable isotope-labeled internal standard.

References

Assessing the Accuracy and Precision of Tetradecylamine-d29 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Tetradecylamine-d29, a deuterated analog of tetradecylamine, is frequently employed as an internal standard for the quantification of its non-labeled counterpart and other related long-chain fatty amines. This guide provides a comparative assessment of this compound's performance against other potential alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making an informed selection.

Performance Comparison of Internal Standards

The efficacy of an internal standard is primarily evaluated based on its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for variations in sample preparation and instrument response. Key performance indicators include linearity, recovery, and the impact of matrix effects.

Internal StandardAnalyte(s)MatrixLinearity (R²)Average Recovery (%)Matrix Effect (%)
This compound TetradecylamineHuman Plasma>0.9995 ± 5<15
Heptadecylamine TetradecylamineRat Brain Tissue>0.9992 ± 8<20
13C6-Sphingosine Sphingoid BasesCell Lysate>0.9888 ± 10<25

This table presents representative data synthesized from typical performance characteristics found in analytical literature and is for illustrative purposes. Actual performance may vary based on the specific experimental conditions.

Experimental Protocols

The following protocols outline the methodologies used to assess the performance of this compound as an internal standard in a typical bioanalytical workflow.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Spiking: To a 100 µL aliquot of biological matrix (e.g., human plasma), add the analyte to achieve the desired concentration for the calibration curve and quality control samples.

  • Internal Standard Addition: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to all samples, including blanks, calibration standards, and quality controls.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Rationale

The selection and application of an internal standard is a critical decision point in the analytical workflow. The following diagrams illustrate the logical process of internal standard selection and the experimental workflow for its validation.

internal_standard_selection cluster_criteria Selection Criteria cluster_candidates Potential Candidates cluster_evaluation Performance Evaluation cluster_decision Final Decision criteria1 Structural Similarity candidate1 This compound criteria1->candidate1 criteria2 Similar Extraction & Ionization criteria2->candidate1 criteria3 Mass Difference criteria3->candidate1 criteria4 No Isotopic Overlap criteria4->candidate1 eval1 Linearity candidate1->eval1 eval2 Accuracy & Precision candidate1->eval2 eval3 Matrix Effect candidate1->eval3 eval4 Recovery candidate1->eval4 candidate2 Homologue (e.g., Heptadecylamine) candidate3 Structurally Unrelated decision Optimal Internal Standard eval1->decision eval2->decision eval3->decision eval4->decision

Figure 1. Decision workflow for internal standard selection.

experimental_workflow start Sample Collection prep Sample Preparation (Spiking, Extraction) start->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis data Data Processing (Peak Integration) analysis->data quant Quantification (Analyte/IS Ratio) data->quant end Final Concentration quant->end

Figure 2. Bioanalytical workflow for quantification.

A Comparative Analysis for Researchers: Tetradecylamine-d29 vs. Tetradecylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative analysis of Tetradecylamine-d29 and its non-deuterated analog, Tetradecylamine, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The primary advantage of using a stable isotope-labeled compound like this compound lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.

Physicochemical Properties

The fundamental difference between this compound and Tetradecylamine is the substitution of 29 hydrogen atoms with deuterium, resulting in a significant mass shift without appreciably altering the chemical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry.

PropertyTetradecylamineThis compound
Molecular Formula C14H31N[1]C14H2D29N[2]
Molecular Weight 213.40 g/mol [1]242.58 g/mol [2]
Melting Point 38-40 °C[3][4][5]38-40 °C[2]
Boiling Point 162 °C at 15 mmHg[3][4][5]Not specified, but expected to be very similar to the non-deuterated analog
Solubility Insoluble in water; soluble in chloroform (B151607) and methanol[3][4][5][6]Expected to have similar solubility to the non-deuterated analog
Appearance White to pink crystalline solid[3]Not specified, but typically a white solid

Performance in Quantitative Analysis

The use of a deuterated internal standard is a widely accepted practice to enhance the robustness of quantitative LC-MS/MS methods. This compound, being chemically identical to Tetradecylamine, co-elutes during chromatographic separation and experiences the same matrix effects (ion suppression or enhancement). This co-behavior allows for accurate normalization of the analyte signal, leading to improved accuracy and precision.

ParameterWithout Deuterated StandardWith this compound as Internal Standard
Accuracy Lower, susceptible to matrix effects and sample lossHigh, compensates for variability in sample preparation and matrix effects
Precision Lower, higher variability between samplesHigh, improved reproducibility
Linearity GoodExcellent
Limit of Quantification (LOQ) HigherPotentially lower due to improved signal-to-noise
Method Robustness LowerHigh, less affected by variations in experimental conditions

Experimental Protocols

The following provides a general workflow for the quantification of Tetradecylamine in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for cleaning up biological samples before analysis.

  • Objective: To remove proteins that can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of the plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).

    • Add 300 µL of a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte and internal standard.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent if further concentration is needed.[7]

2. LC-MS/MS Analysis

  • Objective: To separate Tetradecylamine from other components in the sample and to detect and quantify it using mass spectrometry.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column is typically suitable for separating aliphatic amines.

    • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape and ionization efficiency.[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for amines.

    • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion after fragmentation.

      • Tetradecylamine Transition (Hypothetical): m/z 214.4 → [Product Ion]

      • This compound Transition (Hypothetical): m/z 243.6 → [Product Ion]

Visualizing the Workflow and Rationale

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Spike with This compound Plasma_Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Caption: Principle of using a deuterated internal standard for accurate quantification.

References

Verifying the Isotopic Purity of Tetradecylamine-d29: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields relying on isotopically labeled compounds, confirming the purity of these reagents is paramount to generating accurate and reproducible data. This guide provides a framework for evaluating the isotopic purity of Tetradecylamine-d29 from various suppliers. We present a comparison of commercially available products and detail the experimental protocols for in-house verification using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Supplier Comparison

A critical first step in sourcing any chemical is to compare the specifications provided by different suppliers. For this compound, key parameters include the stated isotopic purity (atom % D), chemical purity, and the availability of a comprehensive Certificate of Analysis (CoA).

SupplierProduct NumberStated Isotopic Purity (atom % D)Chemical PurityCertificate of Analysis
Supplier A Varies≥ 98%≥ 98%Available upon request
CDN Isotopes D-624998%[1]Not specifiedAvailable on product page
Sigma-Aldrich Varies98%[1]Not specifiedAvailable on product page
Cambridge Isotope Laboratories, Inc. VariesInquireInquireAvailable upon request

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a lot-specific Certificate of Analysis.

Experimental Protocols for Isotopic Purity Determination

While supplier specifications are a valuable starting point, independent verification of isotopic purity is often a necessary component of rigorous quality control. Below are detailed protocols for the two most common analytical techniques for this purpose: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound.

Objective: To determine the relative abundance of this compound and its isotopologues.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an Electrospray Ionization (ESI) source

Materials:

  • This compound sample

  • Tetradecylamine (non-deuterated standard)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Methanol (B129727) (for sample preparation)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a similar working solution of the non-deuterated Tetradecylamine standard for comparison.

  • UHPLC-MS Analysis:

    • UHPLC Method:

      • Column: C18, 2.1 x 50 mm, 1.7 µm

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • MS Method (Positive Ion Mode):

      • Scan Range: m/z 150-350

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Acquire data in full scan mode with high resolution (>10,000).

  • Data Analysis:

    • Extract the ion chromatograms for the expected [M+H]+ ions of both the deuterated and non-deuterated compounds. The theoretical m/z for the protonated non-deuterated Tetradecylamine (C14H32N+) is approximately 214.2535, and for the fully deuterated this compound (C14H2D29N+) is approximately 243.4318.

    • From the mass spectrum of the this compound sample, determine the relative intensities of the peaks corresponding to the fully deuterated species (d29) and any less-deuterated isotopologues (d0 to d28).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Intensity of d29 peak / Sum of intensities of all isotopologue peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly 13C and 2H NMR, can provide valuable information about the extent and position of deuteration.

Objective: To confirm the deuteration pattern and estimate the isotopic enrichment of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a broadband probe.

Materials:

  • This compound sample

  • CDCl3 (Chloroform-d) as the NMR solvent

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl3 in an NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Analysis: In a highly deuterated sample, the proton signals should be of very low intensity. The presence of significant residual proton signals corresponding to the alkyl chain would indicate incomplete deuteration.

  • 13C{1H} NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Analysis: Due to the coupling between carbon and deuterium (B1214612) (C-D), the signals for the deuterated carbons will appear as multiplets (e.g., a CD3 group will be a septet, and a CD2 group will be a quintet). The chemical shifts will also be slightly upfield compared to the non-deuterated analog due to the isotopic effect. The absence of sharp singlet peaks corresponding to protonated carbons confirms a high level of deuteration.

  • 2H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • Analysis: This spectrum will directly show signals for the deuterium atoms. The chemical shifts should correspond to the positions of deuteration on the alkyl chain. Integration of these signals can be used to confirm the relative distribution of deuterium atoms across the molecule.

Workflow for Isotopic Purity Verification

The following diagram illustrates the general workflow for confirming the isotopic purity of a purchased deuterated standard.

G cluster_sourcing Sourcing & Documentation cluster_experimental Experimental Verification cluster_analysis Data Analysis & Confirmation Supplier_Selection Select Supplier(s) Request_CoA Request Certificate of Analysis Supplier_Selection->Request_CoA Review_Specs Review Supplier Specifications Request_CoA->Review_Specs Sample_Prep Prepare Samples (Deuterated & Non-deuterated) Review_Specs->Sample_Prep MS_Analysis High-Resolution MS Analysis Sample_Prep->MS_Analysis NMR_Analysis NMR Analysis (1H, 13C, 2H) Sample_Prep->NMR_Analysis Analyze_MS Analyze Mass Spectra & Calculate Isotopic Distribution MS_Analysis->Analyze_MS Analyze_NMR Analyze NMR Spectra for Deuteration Pattern NMR_Analysis->Analyze_NMR Compare_Data Compare Experimental Data with Supplier CoA Analyze_MS->Compare_Data Analyze_NMR->Compare_Data Final_Confirmation Confirm Isotopic Purity Compare_Data->Final_Confirmation

Caption: Workflow for verifying the isotopic purity of this compound.

Logical Relationship of Analytical Techniques

The confirmation of isotopic purity relies on the complementary information provided by both Mass Spectrometry and NMR Spectroscopy.

G Isotopic_Purity Isotopic Purity Confirmation MS Mass Spectrometry Isotopic_Purity->MS NMR NMR Spectroscopy Isotopic_Purity->NMR MS_Provides Provides: - Isotopic Distribution - Relative Abundance of Isotopologues MS->MS_Provides NMR_Provides Provides: - Location of Deuteration - Confirmation of High Deuteration Level NMR->NMR_Provides

Caption: Complementary roles of MS and NMR in isotopic purity analysis.

References

Performance Evaluation of Tetradecylamine-d29 in Diverse Analytical Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of Tetradecylamine-d29, a deuterated internal standard, across various analytical platforms. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to employ robust internal standards in their analytical workflows.

Introduction to Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, a mass shift is introduced that allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2] This is crucial for correcting variations that can occur during sample preparation and analysis.[3] The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they behave similarly throughout the analytical process, including extraction, chromatography, and ionization.[1] This co-elution and similar behavior are key to compensating for matrix effects, which can lead to ion suppression or enhancement and compromise data quality.[1]

This compound is the deuterium-labeled version of Tetradecylamine (B48621). Stable heavy isotopes of hydrogen are often incorporated into drug molecules to act as tracers for quantification during the drug development process.[4]

Performance Across Analytical Platforms

The primary application for this compound is as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its performance is evaluated based on its ability to mimic the behavior of the non-labeled analyte, thereby providing reliable quantification.

Table 1: Performance Characteristics of this compound in LC-MS/MS Analysis

ParameterExpected PerformanceRationale
Retention Time Co-elution with tetradecylamineDeuteration can sometimes cause a slight shift in retention time in liquid chromatography compared to the native analyte.[3] However, for most applications, the shift is minimal and co-elution is expected.
Matrix Effect High compensationAs a stable isotope-labeled internal standard, it effectively corrects for matrix effects, a significant challenge in ESI-MS.[5][6]
Extraction Recovery Consistent and comparable to analyteThe physicochemical properties are nearly identical to the analyte, ensuring similar extraction efficiency.
Linearity Wide dynamic rangeThe use of a deuterated internal standard typically results in excellent linearity over a broad range of concentrations.[7]
Precision & Accuracy HighSignificantly improves the precision and accuracy of quantification by correcting for variability.[8]

Table 2: Comparison with Alternative Internal Standards

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Chemically identical to the analyte, ensuring similar behavior.[1]- Co-elutes closely with the endogenous analyte in LC.[3]- Effectively corrects for matrix effects.[3]- Potential for isotopic scrambling or exchange.[3]- May exhibit a slight retention time shift in LC compared to the native analyte.[3]- Can be expensive.[5][6]
¹³C-Labeled Tetradecylamine - Minimal isotope effect.[3]- Chemically stable.- Generally more expensive than deuterated standards.- Lower commercial availability.
Structural Analogs - More affordable and readily available.- Different physicochemical properties can lead to variations in extraction recovery and ionization efficiency.[9]- May not co-elute with the analyte, leading to inadequate correction for matrix effects.
Odd-Chain Lipids - Can provide robust quantification when isotopic standards are unavailable.[7]- Not structurally identical to the analyte, leading to potential differences in behavior.

Experimental Protocols

Protocol 1: Quantification of Tetradecylamine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of tetradecylamine in a biological matrix.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, typically in the mid-range of the calibration curve).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both tetradecylamine and this compound.

  • Data Analysis

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • Determine the concentration of tetradecylamine in the plasma samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation / LLE / SPE Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Function

This diagram shows the logical relationship of how an internal standard corrects for variability in an analytical process.

G cluster_process Analytical Process Analyte Analyte in Sample Sample_Prep Sample Preparation Analyte->Sample_Prep IS This compound (IS) IS->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection Ionization Ionization (ESI) LC_Injection->Ionization Analyte_Signal Analyte MS Signal Ionization->Analyte_Signal IS_Signal IS MS Signal Ionization->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration

Caption: Correction mechanism of an internal standard.

References

Inter-Laboratory Comparison of Analytical Methods Utilizing Tetradecylamine-d29 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and practices for conducting an inter-laboratory comparison of analytical methods that employ Tetradecylamine-d29 as an internal standard. The focus is on ensuring the accuracy, precision, and comparability of results across different laboratories, a critical aspect for researchers, scientists, and professionals in drug development and other analytical fields. While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a framework and hypothetical data to illustrate the comparison process.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted practice in quantitative mass spectrometry to correct for variations in sample preparation and matrix effects.[1][2][3] this compound, with its 29 deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of its non-labeled analogue or other structurally similar long-chain amines. Its chemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation, thus providing reliable quantification.[4]

Principles of Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are essential for evaluating the performance of different laboratories in conducting a specific analysis.[5][6] They provide an objective means to assess the accuracy and precision of analytical methods and to identify potential sources of error.[7] Participation in such programs is often a requirement for laboratory accreditation and demonstrates a commitment to quality assurance.[8][9]

The typical workflow of an ILC involves a coordinating body preparing and distributing identical, homogeneous samples to participating laboratories.[6] Each laboratory analyzes the samples using their established in-house method, which in this case would involve the use of this compound as an internal standard. The results are then collected and statistically analyzed by the coordinating body to assess the performance of each laboratory against the consensus values.[10]

Experimental Protocols

A representative experimental protocol for the quantification of a target analyte (e.g., Tetradecylamine) in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below. This protocol is based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation:

  • Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard) at a known concentration.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of the analyte in the samples is determined from the calibration curve.

Diagram of the Experimental Workflow:

G Experimental Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start with Plasma Sample spike Spike with This compound (IS) start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex_centrifuge Vortex & Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: A flowchart of the analytical procedure from sample preparation to final quantification.

Data Presentation and Performance Evaluation

The performance of participating laboratories is typically evaluated based on accuracy and precision. Accuracy is often assessed by the proximity of the laboratory's mean result to the assigned reference value, while precision is evaluated by the spread of replicate measurements.

Table 1: Hypothetical Inter-Laboratory Comparison Data for Analyte Quantification

Laboratory IDMean Concentration (ng/mL)Standard Deviation (ng/mL)Accuracy (% Bias)Precision (%RSD)
Lab A9.850.45-1.54.6
Lab B10.200.61+2.06.0
Lab C9.500.76-5.08.0
Lab D10.050.35+0.53.5
Lab E11.501.20+15.010.4

Assigned Reference Value: 10.0 ng/mL

Table 2: Comparison of Method Validation Parameters

ParameterLaboratory ALaboratory BLaboratory CLaboratory D
Linearity (r²) 0.9980.9990.9950.999
Limit of Quantification (LOQ) (ng/mL) 0.50.51.00.2
Recovery (%) 95 ± 592 ± 788 ± 1098 ± 4
Matrix Effect (%) 98 ± 695 ± 885 ± 12102 ± 5

Logical Relationship for Performance Evaluation:

G Evaluation of Laboratory Performance cluster_data Submitted Data cluster_ref Reference Value cluster_metrics Performance Metrics cluster_eval Overall Evaluation lab_results Individual Laboratory Results (Mean, SD) accuracy Accuracy (% Bias) lab_results->accuracy precision Precision (%RSD) lab_results->precision assigned_value Assigned Reference Value (Consensus Mean) assigned_value->accuracy acceptable Acceptable Performance accuracy->acceptable unacceptable Unacceptable Performance (Requires Investigation) accuracy->unacceptable precision->acceptable precision->unacceptable

Caption: The logical flow for assessing laboratory performance in a proficiency test.

Discussion of Alternatives and Best Practices

While deuterated internal standards like this compound are considered the gold standard, other alternatives exist.[11] These include using a structural analogue of the analyte as an internal standard. However, structural analogues may not co-elute with the analyte and may be affected differently by matrix effects, potentially leading to less accurate quantification.[12] The choice of internal standard is a critical step in method development and should be carefully validated.[4][13]

For a successful inter-laboratory comparison, it is crucial that participating laboratories follow best practices, including:

  • Proper validation of their analytical method, including assessments of linearity, accuracy, precision, selectivity, and stability.

  • The use of certified reference materials for calibration.

  • Strict adherence to the experimental protocol.

  • Implementation of a robust quality control system.

References

Benchmarking Tetradecylamine-d29: A Comparative Guide for High-Performance Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive performance comparison of Tetradecylamine-d29 against other common internal standards, supported by representative experimental data and detailed protocols. The information presented herein is designed to facilitate the objective evaluation of this compound for applications in metabolomics, lipidomics, and pharmacokinetic studies.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their structural and physicochemical similarity to the target analyte ensures they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated form of the long-chain primary amine tetradecylamine, is an ideal internal standard for the quantification of a range of endogenous and exogenous amines and related lipid species.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts assay performance. While various types of internal standards are available, stable isotope-labeled compounds, such as this compound, consistently offer superior performance. The following table summarizes the expected performance characteristics of this compound in comparison to other commonly used internal standards in a typical LC-MS/MS workflow.

Performance MetricThis compound (Deuterated)Structural Analog (Non-labeled)Homologous Series (e.g., C12-amine)
Linearity (R²) >0.99>0.990.98 - 0.99
Accuracy (% Bias) ± 5%± 15%± 20%
Precision (%RSD) < 10%< 15%< 20%
Recovery (%) 95 - 105%80 - 110%70 - 120%
Matrix Effect MinimalModerateSignificant
Co-elution Near-perfectClose, but may differVariable

Experimental Protocols

To facilitate the implementation of this compound in your laboratory, a detailed experimental protocol for a typical quantitative analysis of a target analyte (e.g., a primary amine) in a biological matrix is provided below.

I. Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Target Analyte: To be determined based on the specific analyte of interest.

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be optimized in-house)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logical steps involved in method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for quantitative analysis using this compound.

G cluster_validation Method Validation Linearity Linearity & Range Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Accuracy->Selectivity Recovery Recovery Selectivity->Recovery Stability Stability Recovery->Stability Matrix Matrix Effect Stability->Matrix

Caption: Key parameters for analytical method validation.

Safety Operating Guide

Proper Disposal of Tetradecylamine-d29: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Tetradecylamine-d29 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a deuterated amine compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. This substance is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust or vapors.[1] Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impervious, chemical-resistant gloves.
Eye Protection Safety goggles or a face shield.[3]
Lab Coat Standard laboratory coat, buttoned.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][2] Discharge into the environment must be avoided.[1]

Experimental Protocol: Waste Collection and Labeling

  • Container Selection: Choose a suitable, sealable, and clearly labeled container for the chemical waste. The container must be compatible with the chemical to prevent any reaction.

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid creating dust. If dealing with a solution, ensure the container is appropriate for liquid waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazard symbols (e.g., corrosive, toxic).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and final disposal. Adhere to all local, regional, and national hazardous waste regulations.[2]

Spill Management

In the event of a spill, the area should be cleared of personnel and access restricted.

Experimental Protocol: Spill Cleanup

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] Remove all contaminated clothing.[3][4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_steps Final Disposal Steps start Have this compound Waste? assess_solid Is the waste solid? start->assess_solid Yes assess_liquid Is the waste a solution? assess_solid->assess_liquid No collect_solid Carefully transfer to a labeled, sealable hazardous waste container. Avoid creating dust. assess_solid->collect_solid Yes collect_liquid Transfer to a labeled, sealable hazardous liquid waste container. assess_liquid->collect_liquid Yes store Store sealed container in a designated secure area away from incompatibles. collect_solid->store collect_liquid->store contact_ehs Contact EHS or certified waste disposal for pickup. store->contact_ehs end Disposal Complete contact_ehs->end

References

Essential Safety and Logistical Information for Handling Tetradecylamine-d29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Tetradecylamine-d29, including operational and disposal plans.

Chemical Identifier:

  • Name: n-Tetradecyl-d29-amine

  • CAS Number: 204244-82-6

  • Molecular Formula: CD₃(CD₂)₁₃NH₂

Hazard Identification and First Aid

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side-shields and a face shieldConforming to NIOSH (US) or EN 166 (EU) standards.[1]
Skin Chemical resistant gloves and protective clothingWear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure.[2][3]
Respiratory Full-face respirator with appropriate cartridgesUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1]

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.[1]

    • Verify that an emergency shower and eyewash station are readily accessible and in good working order.[2]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Work exclusively within the chemical fume hood.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store at room temperature in a dry, cool, and well-ventilated place.[1][4]

    • Keep containers tightly closed to prevent isotopic exchange with atmospheric moisture.[5]

    • Store away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.

    • Pick up and arrange disposal without creating dust.[1] Keep in suitable, closed containers for disposal.[1]

  • Waste Disposal:

    • Dispose of hazardous waste through a licensed and certified waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not let the product enter drains.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Equipment prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_in_hood Work in Fume Hood prep_materials->handle_in_hood handle_weigh Weigh Compound handle_in_hood->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate storage_seal Seal Container handle_transfer->storage_seal If not all used cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash storage_store Store Appropriately storage_seal->storage_store

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecylamine-d29
Reactant of Route 2
Tetradecylamine-d29

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。